1-bromo-3-methylbutan-2-ol
Description
The exact mass of the compound 1-Bromo-3-methyl-2-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUMEVJBTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-12-6 | |
| Record name | 1-bromo-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Bromo-3-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-3-methylbutan-2-ol, a valuable chiral building block in organic synthesis. The primary method described is the regioselective bromohydrin formation from 3-methyl-1-butene. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, expected data, and a discussion of the underlying reaction mechanism.
Overview of the Synthetic Route
The synthesis of this compound is most effectively achieved through the electrophilic addition of bromine and a hydroxyl group across the double bond of 3-methyl-1-butene. This reaction, known as bromohydrin formation, is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in an aqueous solvent system, like a mixture of dimethyl sulfoxide (DMSO) and water.
The reaction proceeds with high regioselectivity, adhering to Markovnikov's rule. The electrophilic bromine first reacts with the alkene to form a cyclic bromonium ion intermediate. Subsequently, the nucleophilic water molecule attacks the more substituted carbon of the bromonium ion, leading to the formation of the desired product, this compound.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the electrophilic attack of the bromine atom from NBS on the π-bond of 3-methyl-1-butene. This results in the formation of a three-membered ring intermediate known as a bromonium ion. This cyclic intermediate is then subjected to nucleophilic attack by a water molecule.
According to Markovnikov's rule, the nucleophile will attack the more substituted carbon atom that can better stabilize a positive charge. In the case of the bromonium ion derived from 3-methyl-1-butene, the attack occurs at the secondary carbon (C2), leading to the opening of the ring and the formation of the bromohydrin with the hydroxyl group at C2 and the bromine atom at C1. The reaction results in an anti-addition of the bromine and hydroxyl groups.
dot
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 3-methyl-1-butene using N-bromosuccinimide in an aqueous DMSO solution.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-1-butene | C₅H₁₀ | 70.13 | 7.0 g (10.6 mL) | 0.1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.1 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |
| Water (deionized) | H₂O | 18.02 | 25 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.8 g (0.1 mol) of N-bromosuccinimide in 100 mL of dimethyl sulfoxide and 25 mL of water.
-
Cool the solution to 0-5 °C using an ice water bath.
-
Slowly add 7.0 g (10.6 mL, 0.1 mol) of 3-methyl-1-butene to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Expected Yield and Physical Properties:
| Property | Value |
| Theoretical Yield | 16.7 g |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (Predicted) approx. 70-75 °C at 15 mmHg |
| Molecular Weight | 167.04 g/mol |
Predicted Spectroscopic Data:
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | m | 1H | CH-OH |
| ~3.55 | dd | 1H | CH₂Br (diastereotopic H) |
| ~3.45 | dd | 1H | CH₂Br (diastereotopic H) |
| ~2.50 | d | 1H | OH |
| ~1.90 | m | 1H | CH(CH₃)₂ |
| ~1.00 | d | 3H | CH₃ |
| ~0.95 | d | 3H | CH₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | CH-OH |
| ~40 | CH₂Br |
| ~33 | CH(CH₃)₂ |
| ~19 | CH₃ |
| ~18 | CH₃ |
Experimental Workflow
dot
Caption: A streamlined workflow for the synthesis of this compound.
Potential Side Products
The primary side product in this reaction is the dibrominated alkane, 1,2-dibromo-3-methylbutane, which can form if the bromine concentration is too high or if the reaction is not properly controlled. Another potential, though less likely, side product is the regioisomer, 2-bromo-3-methylbutan-1-ol. Careful control of the reaction conditions, particularly the slow addition of the alkene and maintaining a low temperature, helps to minimize the formation of these byproducts.
Conclusion
The synthesis of this compound via the bromohydrin formation from 3-methyl-1-butene is a reliable and regioselective method. The use of N-bromosuccinimide in an aqueous DMSO system provides a convenient and effective means of introducing the bromo and hydroxyl functionalities across the double bond. This technical guide provides a robust framework for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chiral intermediate. Careful execution of the experimental protocol and purification steps are key to obtaining a high yield of the desired product.
An In-depth Technical Guide to the Chemical Properties of 1-bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 1-bromo-3-methylbutan-2-ol (CAS No: 1438-12-6). This bifunctional molecule, containing both a hydroxyl group and a bromine atom, serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel chemical entities and pharmaceutical agents.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1438-12-6 | [1] |
| Molecular Formula | C₅H₁₁BrO | [1][2] |
| Molecular Weight | 167.04 g/mol | [1][2] |
| Canonical SMILES | CC(C)C(CBr)O | [1] |
| InChI Key | BTPUKUMEVJBTRZ-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 165.99933 Da | [1] |
| XLogP3 (Computed) | 1.7 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Appearance | Neat (liquid form) | [2] |
Note: For reference, the related compound 1-bromo-3-methylbutane (lacking the hydroxyl group) has a boiling point of 120-121 °C and a density of 1.210 g/cm³ at 15 °C.[3]
Spectroscopic Characteristics (Predicted)
Experimental spectra for this compound are not widely published. However, based on its molecular structure, the following spectroscopic characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Splitting Patterns |
| ¹H NMR | - -OH: Broad singlet, ~1.5-3.5 ppm (variable with concentration and solvent). - -CH(OH)-: Multiplet, ~3.6-4.0 ppm. - -CH₂Br: Two diastereotopic protons, appearing as a multiplet (dd or AB quartet), ~3.4-3.7 ppm. - -CH(CH₃)₂: Multiplet, ~1.8-2.2 ppm. - -(CH₃)₂: Two doublets, ~0.9-1.1 ppm. |
| ¹³C NMR | - -CH(OH)-: ~70-75 ppm. - -CH₂Br: ~35-40 ppm. - -CH(CH₃)₂: ~30-35 ppm. - -(CH₃)₂: Two distinct signals, ~15-20 ppm. |
| IR Spectroscopy | - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - C-H Stretch (sp³): Sharp peaks, ~2850-3000 cm⁻¹. - C-O Stretch: Strong peak, ~1050-1150 cm⁻¹. - C-Br Stretch: Peak, ~500-600 cm⁻¹. |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound is the formation of a bromohydrin from the corresponding alkene, 3-methyl-1-butene. This reaction is typically achieved using N-Bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water.[4][5]
Experimental Protocol: Synthesis via Bromohydrin Formation
Objective: To synthesize this compound from 3-methyl-1-butene.
Materials:
-
3-methyl-1-butene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar, round-bottom flask, separatory funnel, and standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methyl-1-butene in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Cool the stirring solution in an ice bath to 0 °C.
-
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution in small portions over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by fractional distillation or column chromatography.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two functional groups: the secondary alcohol and the primary bromide. This allows for a range of transformations, making it a useful synthetic intermediate. One documented application is in the preparation and polymerization of racemic isopropylthiirane.[2]
-
Reactions at the Hydroxyl Group: The secondary alcohol can undergo oxidation to form the corresponding ketone (1-bromo-3-methylbutan-2-one). It can also be esterified or etherified under appropriate conditions.
-
Reactions at the Bromide: The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles (e.g., cyanides, azides, amines, thiolates), allowing for the introduction of diverse functional groups at the C1 position.
-
Combined Reactivity (Intramolecular Reactions): In the presence of a base, the molecule can undergo an intramolecular Williamson ether synthesis to form 2-isopropyl-oxirane. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the bromine atom, displacing the bromide ion.
Safety and Handling
This compound is classified as a hazardous substance. Proper safety precautions must be observed during its handling and use.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Code |
| Flammable Liquids (Category 4) | Combustible liquid | H227 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation | H335 |
Source:[1]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-bromo-3-methylbutan-2-ol. Due to a lack of extensive experimental data in publicly available literature, this document also outlines the standard experimental protocols for determining key physical characteristics such as boiling point, melting point, density, and solubility. This information is crucial for the handling, characterization, and application of this compound in research and development settings.
Core Physical Properties
The fundamental physical properties of a compound are critical for its application in chemical synthesis, formulation, and analysis. While some basic molecular information for this compound is readily available, specific experimental values for several key physical properties are not extensively documented.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Physical Property | Value | Source |
| Molecular Formula | C5H11BrO | PubChem[1] |
| Molecular Weight | 167.04 g/mol | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility in Water | Data not available |
Experimental Protocols for Physical Property Determination
For novel or less-studied compounds like this compound, the determination of physical properties relies on established experimental methodologies. The following sections detail the standard protocols for measuring boiling point, melting point, density, and solubility.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This is a key indicator of a substance's volatility.
Methodology: Distillation Method
A common and effective method for determining the boiling point of a liquid is through simple distillation.
-
Apparatus Setup: A distillation apparatus is assembled consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample Preparation: A measured volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distilling flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is continuously monitored.
-
Data Collection: The temperature at which the vapor temperature remains constant while the liquid is actively distilling is recorded as the boiling point.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
The capillary tube method is a standard technique for determining the melting point of a solid.
-
Sample Preparation: A small, finely powdered sample of the solid form of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a means to observe the sample.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Collection: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is an important physical property that can be used for identification and to assess purity.
Methodology: Pycnometer Method
A pycnometer, a flask with a specific, accurately known volume, is used for the precise determination of the density of a liquid.
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The mass of the pycnometer filled with the reference liquid is measured to determine the exact volume of the pycnometer.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by its volume.
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Saturation Method
This method involves creating a saturated solution and then determining the concentration of the solute.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
Concentration Determination: A known volume of the clear, saturated solution is carefully removed, and its mass is determined. The solvent is then evaporated, and the mass of the remaining dissolved solute is measured.
-
Calculation: The solubility is expressed as the mass of solute per 100 g of solvent.
Logical Relationships of Physical Properties
The physical properties of a molecule are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates the logical flow from molecular structure to key physical characteristics.
Caption: Relationship between molecular structure and physical properties.
This guide serves as a foundational resource for professionals working with this compound. While experimental data for some physical properties remains to be established, the provided standard methodologies offer a clear path for their determination, enabling further research and development.
References
An In-depth Technical Guide to 1-bromo-3-methylbutan-2-ol
This technical guide provides a comprehensive overview of 1-bromo-3-methylbutan-2-ol, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and characterization methods.
Chemical Identifiers and Properties
This compound is a secondary bromoalcohol. Its unique structure makes it a useful building block in organic synthesis.
| Identifier | Value | Reference |
| CAS Number | 1438-12-6 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C5H11BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| InChI | InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | [1] |
| SMILES | CC(C)C(CBr)O | [1] |
| Synonyms | 1-Bromo-3-methyl-2-butanol | [1] |
Physical Properties (Predicted and Experimental)
| Property | Value | Notes |
| XLogP3 | 1.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Safety Information
Based on GHS classifications, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound.
Synthesis Protocol
A proposed method for the synthesis of this compound is the reaction of 3-methylbutan-2-ol with phosphorus tribromide (PBr3). This reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the chiral center and, importantly, avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid.[2][3][4][5]
Reaction:
3-methylbutan-2-ol + PBr3 → this compound
Materials:
-
3-methylbutan-2-ol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylbutan-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution of the alcohol with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified time to ensure the reaction goes to completion.
-
After reflux, cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any unreacted PBr3 and acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
References
An In-depth Technical Guide to the Structure and Stereochemistry of 1-bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, plausible synthetic routes, and predicted spectroscopic properties of 1-bromo-3-methylbutan-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis.
Chemical Structure and Physical Properties
This compound is a halogenated alcohol with the chemical formula C₅H₁₁BrO.[1][2] Its structure consists of a four-carbon butane chain with a bromine atom attached to the first carbon, a hydroxyl group on the second carbon, and a methyl group on the third carbon. This substitution pattern gives rise to two chiral centers, leading to a rich stereochemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | [1][2] |
| IUPAC Name | This compound | [1] |
| Molar Mass | 167.04 g/mol | [1] |
| CAS Number | 1438-12-6 | [1] |
Stereochemistry
The presence of two chiral centers at C2 and C3 results in the existence of four possible stereoisomers for this compound. These stereoisomers exist as two pairs of enantiomers. The relationship between these stereoisomers can be described as follows:
-
(2R, 3R)-1-bromo-3-methylbutan-2-ol and (2S, 3S)-1-bromo-3-methylbutan-2-ol are enantiomers.
-
(2R, 3S)-1-bromo-3-methylbutan-2-ol and (2S, 3R)-1-bromo-3-methylbutan-2-ol are enantiomers.
-
The relationship between any other pairing of stereoisomers (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.
Plausible Synthesis and Experimental Protocol
A likely synthetic route to this compound is the reaction of 3-methyl-1-butene with a source of electrophilic bromine in an aqueous medium. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water in a regioselective and stereoselective (anti-addition) manner.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-methyl-1-butene
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butene (1 equivalent) in a 1:1 mixture of DMSO and water.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃)
The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers. The chemical shifts will be influenced by the electronegative bromine and oxygen atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH(OH)- | 3.8 - 4.0 | m | - | |
| -CH₂Br | 3.5 - 3.7 | m | - | Diastereotopic protons, likely appearing as an AB quartet or two doublets of doublets. |
| -CH(CH₃)₂ | 1.8 - 2.0 | m | ~7 | |
| -CH(OH) | Variable | br s | - | Exchangeable with D₂O. |
| -(CH₃)₂ | 0.9 - 1.1 | d | ~7 | Two doublets may be observed for the diastereomers. |
Predicted ¹³C NMR Data (in CDCl₃)
The ¹³C NMR spectrum will show five distinct signals for each diastereomer.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | 35 - 45 |
| C2 (-CHOH) | 70 - 80 |
| C3 (-CH(CH₃)₂) | 30 - 35 |
| C4, C5 (-(CH₃)₂) | 15 - 20 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Medium to strong |
Predicted Mass Spectrometry (MS) Fragmentation
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ may be weak or absent. Common fragmentation patterns for halohydrins include:
-
Loss of Br: [M - Br]⁺
-
Loss of H₂O: [M - H₂O]⁺
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or bromine.
-
Loss of CH₂Br: [M - CH₂Br]⁺
Conclusion
This compound is a chiral molecule with interesting stereochemical properties. While detailed experimental data is scarce, its synthesis is achievable through established methods for bromohydrin formation. The predicted spectroscopic data provides a valuable framework for the characterization of this compound in a research or drug development setting. Further experimental investigation is warranted to confirm these predictions and fully elucidate the properties of its individual stereoisomers.
References
Spectral Analysis of 1-bromo-3-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-bromo-3-methylbutan-2-ol (CAS No. 1438-12-6)[1][2][3]. Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is supplemented with comparative data from structurally similar compounds to ensure the highest possible accuracy.
Chemical Structure and Predicted Spectral Data
The structure of this compound is presented below, with each unique proton and carbon atom labeled for clear correlation with the predicted NMR data.
Structure:
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent such as deuterochloroform (CDCl₃) would exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms (bromine and oxygen) and the spin-spin coupling between adjacent protons.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | ~3.5 - 3.7 | Doublet of Doublets (dd) | Jₐ₋ₑ ≈ 4-6, Jₐ₋ₑ' ≈ 8-10 | 2H |
| Hₑ | ~3.8 - 4.0 | Multiplet (m) | - | 1H |
| Hₑ' | ~2.0 (variable) | Broad Singlet (s) | - | 1H |
| Hₒ | ~1.9 - 2.1 | Multiplet (m) | - | 1H |
| Hₐ' | ~1.0 | Doublet (d) | Jₐ'₋ₒ ≈ 6-7 | 6H |
Predicted ¹³C NMR Spectral Data
The predicted broadband proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to them.
| Carbon Label | Chemical Shift (δ, ppm) |
| C₁ | ~35 - 45 |
| C₂ | ~70 - 80 |
| C₃ | ~30 - 40 |
| C₄, C₅ | ~15 - 25 |
Predicted IR Spectral Data
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C-O stretch | 1050 - 1150 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Predicted Mass Spectrometry Data
The mass spectrum of this compound, obtained by a technique such as electron ionization (EI), would exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular weight of the compound is 167.04 g/mol [1][4].
| m/z | Ion | Notes |
| 166/168 | [C₅H₁₁BrO]⁺ | Molecular ion (M⁺) |
| 123/125 | [C₄H₈Br]⁺ | Loss of CH₂OH |
| 87 | [C₅H₁₁O]⁺ | Loss of Br |
| 71 | [C₄H₇O]⁺ | |
| 43 | [C₃H₇]⁺ | Isopropyl cation (base peak) |
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (typically 8 to 16) are acquired and averaged.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. For Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates or the solvent is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions of the major absorption bands are identified and correlated with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this is typically done via direct injection into a heated probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule. The presence of isotopic peaks is used to confirm the presence of elements with multiple common isotopes, such as bromine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
reactivity of the bromine and hydroxyl groups in 1-bromo-3-methylbutan-2-ol
An In-depth Technical Guide to the Reactivity of 1-Bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This guide provides a comprehensive analysis of the reactivity of these two functional groups, with a particular focus on the interplay that leads to significant intramolecular reactions. The document details the underlying mechanisms of substitution, elimination, and intramolecular cyclization, presents factors influencing reaction outcomes in a tabular format, and provides a representative experimental protocol for a key transformation. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for professionals in chemical research and drug development.
Introduction
This compound is a halohydrin with a structure that presents unique opportunities for synthetic chemistry. The molecule incorporates a primary alkyl bromide and a secondary alcohol. The relative positions of these two functional groups (vicinal, or on adjacent carbons) are critical to its characteristic reactivity, primarily the facile intramolecular formation of an epoxide. Understanding the competitive nature of the possible reaction pathways—intramolecular versus intermolecular, and substitution versus elimination—is essential for its effective utilization as a synthetic intermediate.
Molecular Structure:
-
IUPAC Name: this compound
-
Key Features: A primary carbon bonded to a bromine atom (C1), an adjacent secondary carbon bonded to a hydroxyl group (C2), and an isopropyl group at C3.
Reactivity of the Individual Functional Groups
The Hydroxyl (-OH) Group
The secondary hydroxyl group in this compound behaves as a typical alcohol.
-
As a Nucleophile: The lone pairs on the oxygen atom allow it to act as a weak nucleophile.
-
As a Base: It can be deprotonated by a strong base (e.g., NaOH, KOH) to form a potent nucleophile, the corresponding alkoxide. This is the key step initiating its most common intramolecular reaction.[3]
-
As a Leaving Group: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). This can lead to the formation of a secondary carbocation, which may undergo rearrangement, substitution (Sₙ1), or elimination (E1).[4]
The Bromine (-Br) Group
The bromine atom is attached to a primary carbon, which largely dictates its reactivity profile.
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.
-
Susceptibility to Nucleophilic Attack: The carbon atom attached to the bromine is electrophilic and is a prime site for nucleophilic attack. Given that it is a primary halide, it is particularly susceptible to Sₙ2 reactions.[5] Steric hindrance from the adjacent isopropyl group can modulate this reactivity.
-
Elimination Reactions: The presence of β-hydrogens (on C2) allows for elimination reactions (E2) to occur in the presence of a strong, sterically hindered base, which would lead to the formation of 3-methylbut-1-en-2-ol.
The Synergistic Reactivity: Intramolecular Epoxide Formation
The most significant reaction pathway for this compound is an intramolecular Sₙ2 reaction that results in the formation of an epoxide, 3-methyl-1,2-epoxybutane (also known as 2-isopropyloxirane).[6] This reaction is a classic example of the Williamson ether synthesis adapted for an intramolecular cyclization.
The mechanism proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group to form an alkoxide ion.
-
Intramolecular Sₙ2 Attack: The newly formed alkoxide, a strong internal nucleophile, attacks the adjacent electrophilic carbon atom bearing the bromine atom. This backside attack displaces the bromide ion and forms a three-membered ether ring (the epoxide).[3]
This intramolecular process is kinetically favored over competing intermolecular reactions when a strong, non-hindered base is used in a suitable solvent.
Caption: Mechanism of base-catalyzed intramolecular epoxide formation.
Competing Reaction Pathways: Substitution vs. Elimination
While intramolecular cyclization is often dominant, intermolecular reactions can compete under specific conditions. The choice of nucleophile, base, solvent, and temperature determines the major product.[7][8]
-
Sₙ2 (Intermolecular): A strong external nucleophile (e.g., CN⁻, RS⁻) could potentially attack the primary carbon, displacing the bromide. This is more likely if the hydroxyl group is not deprotonated (i.e., under neutral or acidic conditions).
-
E2 (Intermolecular): A strong, sterically hindered base (e.g., potassium tert-butoxide) favors the removal of a proton from the C2 carbon, leading to the formation of an alkene. The steric bulk of the base disfavors nucleophilic attack (Sₙ2) and promotes elimination.[9]
Caption: Logical relationship between reaction conditions and major products.
Data Presentation: Factors Influencing Reactivity
The following table summarizes key variables and their expected effect on the reaction outcome for this compound.
| Factor | Condition | Favored Pathway | Primary Product | Rationale |
| Reagent Type | Strong, non-hindered base (e.g., NaOH, KOH) | Intramolecular Sₙ2 | 3-Methyl-1,2-epoxybutane | Deprotonation of -OH creates a potent internal nucleophile that readily attacks the C-Br bond.[3][8] |
| Strong, hindered base (e.g., t-BuOK) | E2 Elimination | 3-Methylbut-1-en-2-ol | Steric bulk of the base prevents nucleophilic attack and favors proton abstraction from the β-carbon.[9] | |
| Strong external nucleophile (e.g., NaCN) | Intermolecular Sₙ2 | 1-Cyano-3-methylbutan-2-ol | An external nucleophile competes with the internal hydroxyl group, especially under non-basic conditions. | |
| Solvent | Protic (e.g., Ethanol, Water) | Can favor Sₙ1/E1 if carbocation forms; encourages substitution.[7] | Mixture/Substitution | Solvates ions well. Water encourages substitution over elimination.[8] |
| Aprotic (e.g., THF, DMSO) | Sₙ2 / E2 | Epoxide / Elimination | Aprotic solvents enhance the nucleophilicity/basicity of the reagent, favoring bimolecular pathways. | |
| Temperature | Low | Substitution (Sₙ2) | Epoxide / Substituted Product | Substitution reactions generally have a lower activation energy than elimination reactions. |
| High | Elimination (E2) | Alkene | Higher temperatures provide the energy to overcome the higher activation barrier for elimination.[7][8] |
Experimental Protocols
Synthesis of 3-Methyl-1,2-epoxybutane
This protocol describes a representative procedure for the intramolecular cyclization of this compound to form the corresponding epoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.1 mol) in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: While stirring the solution at room temperature, add a 20% aqueous solution of sodium hydroxide (0.12 mol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. The remaining liquid is the crude 3-methyl-1,2-epoxybutane.
-
Purification: If necessary, the crude product can be purified by fractional distillation.
Caption: A typical experimental workflow for the synthesis of an epoxide.
Conclusion
The reactivity of this compound is dominated by the synergistic interaction of its hydroxyl and bromine functional groups. While it can undergo the full range of reactions expected of alcohols and primary alkyl halides, its principal value in synthesis lies in its predisposition to form 3-methyl-1,2-epoxybutane via a base-catalyzed intramolecular Sₙ2 reaction. By carefully selecting reagents, solvents, and temperature, chemists can steer the reaction towards this favored intramolecular pathway or, alternatively, promote intermolecular substitution or elimination reactions. This predictable, condition-dependent reactivity makes this compound a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.
References
- 1. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. orgosolver.com [orgosolver.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. 1,2-Epoxy-3-methylbutane | C5H10O | CID 102618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety and Handling of 1-bromo-3-methylbutan-2-ol
This guide provides comprehensive safety and handling information for 1-bromo-3-methylbutan-2-ol (CAS No: 1438-12-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a combustible liquid that requires careful handling to avoid ignition.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | [1][2] |
| Molecular Weight | 167.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1438-12-6 | [1][2] |
| Appearance | Neat (liquid) | [2] |
| InChI | InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | [1][2] |
| SMILES | CC(C)C(CBr)O | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to flammability and irritation.
| GHS Hazard Class | Hazard Code | Description |
| Flammable liquids | H227 | Combustible liquid |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Source: PubChem[1]
Safe Handling and Storage Protocols
Handling:
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Use in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[4]
-
Prevent the formation of mists or vapors.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][5]
-
Protect containers from physical damage and check regularly for leaks.[3]
Personal Protective Equipment (PPE)
A detailed breakdown of the necessary personal protective equipment is provided below.
| Protection Type | Specifications | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. | [4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |
Emergency Procedures
The following diagram outlines the immediate first-aid steps to be taken in case of exposure.
Caption: First-aid procedures for various exposure routes.
Experimental Protocol for First-Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
The following workflow should be followed in the event of a spill.
Caption: Workflow for responding to an accidental release.
Experimental Protocol for Spill Containment and Cleanup:
-
Personal Precautions: Evacuate personnel to a safe, upwind area. Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and eye protection.[4] Avoid breathing vapors or mists.[4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]
-
Containment and Cleanup: Stop the leak if it is safe to do so.[6] Contain the spill using sand, earth, or other non-combustible absorbent material.[6] Use spark-proof tools and explosion-proof equipment to collect the absorbed material.[4] Place the collected material into suitable, closed containers for disposal.[4]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4]
-
Specific Hazards: Vapors may form explosive mixtures with air. Combustion may produce toxic fumes of carbon monoxide and hydrogen bromide.[3]
-
Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] Fight the fire from a safe distance. Use a water spray to cool adjacent containers.[3]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: Vapors may form an explosive mixture with air.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: No data available.
Toxicological and Ecological Information
-
Toxicological Information: Currently, there is no specific quantitative data available for acute toxicity (LD50/LC50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure).[4] Inhalation of vapors may cause drowsiness and dizziness.[3]
-
Ecological Information: Discharge into the environment must be avoided.[4] Do not let the chemical enter drains.[4]
Disposal Considerations
Chemical waste should be disposed of in accordance with local, state, and federal regulations. Collect and arrange for disposal in suitable, closed containers.[4] Do not dispose of it with household waste.
References
A Comprehensive Review of Synthetic Routes for 1-Bromo-3-Methylbutan-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylbutan-2-ol is a vicinal bromohydrin, a class of organic compounds characterized by the presence of a bromine atom and a hydroxyl group on adjacent carbon atoms. These bifunctional molecules serve as versatile intermediates in organic synthesis, finding application in the preparation of a variety of important compounds, including epoxides, amino alcohols, and other functionalized molecules. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two principal strategies: the electrophilic addition of a bromine source and water to an alkene (bromohydrin formation) and the nucleophilic ring-opening of an epoxide. Both methods offer distinct advantages and are governed by specific regiochemical and stereochemical principles.
Bromohydrin Formation from 3-Methyl-1-butene
The most direct route to this compound is the reaction of 3-methyl-1-butene with a source of electrophilic bromine in an aqueous medium. This reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently attacked by a water molecule.
Reaction Pathway:
Figure 1: General workflow for the synthesis of this compound from 3-methyl-1-butene.
Regioselectivity: The addition of the bromine and hydroxyl groups follows Markovnikov's rule in a regioselective manner. The electrophilic bromine atom adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable secondary carbocation at the more substituted carbon (C2). The subsequent nucleophilic attack by water occurs at this more substituted carbon. This regioselectivity ensures the formation of this compound as the major product.
Stereochemistry: The reaction proceeds with anti-addition stereochemistry. The water molecule attacks the bromonium ion from the face opposite to the bromine bridge, resulting in a trans relationship between the bromine and hydroxyl groups in the product.
Experimental Protocol (Adapted from a general procedure for bromohydrin formation):
A detailed experimental protocol for the synthesis of this compound from 3-methyl-1-butene is provided below.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methyl-1-butene | 70.13 | (Specify amount) | (Calculate) |
| N-Bromosuccinimide (NBS) | 177.99 | (Specify amount) | (Calculate) |
| Dimethyl sulfoxide (DMSO) | 78.13 | (Specify volume) | - |
| Water | 18.02 | (Specify volume) | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide in a mixture of dimethyl sulfoxide and water at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add 3-methyl-1-butene to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford pure this compound.
Quantitative Data:
Ring-Opening of 3-Methyl-1,2-epoxybutane
An alternative synthetic approach involves the ring-opening of the corresponding epoxide, 3-methyl-1,2-epoxybutane, with a hydrobromic acid source. This reaction is typically acid-catalyzed.
Reaction Pathway:
Figure 2: General workflow for the synthesis of this compound from 3-methyl-1,2-epoxybutane.
Regioselectivity: Under acidic conditions, the nucleophilic attack of the bromide ion occurs at the more substituted carbon atom of the protonated epoxide. This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. Therefore, the reaction regioselectively yields this compound.
Stereochemistry: The ring-opening of the epoxide proceeds via an SN2-type mechanism with inversion of configuration at the stereocenter that is attacked by the nucleophile.
Experimental Protocol (General Procedure):
A general procedure for the acid-catalyzed ring-opening of an epoxide is outlined below.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methyl-1,2-epoxybutane | 86.13 | (Specify amount) | (Calculate) |
| Hydrobromic acid (48% aq.) | 80.91 | (Specify volume) | (Calculate) |
| Diethyl ether (or other inert solvent) | 74.12 | (Specify volume) | - |
Procedure:
-
Dissolve 3-methyl-1,2-epoxybutane in a suitable inert solvent such as diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrobromic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified duration until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to yield this compound.
Quantitative Data:
Specific yield and detailed spectroscopic data for this particular reaction are not widely reported in publicly accessible literature.
Summary of Synthetic Routes and Data
The following table summarizes the key aspects of the two primary synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Regioselectivity | Stereochemistry | Yield |
| Bromohydrin Formation | 3-Methyl-1-butene | NBS, H₂O, DMSO | Markovnikov (OH on more substituted C) | anti-addition | Not Reported |
| Epoxide Ring-Opening | 3-Methyl-1,2-epoxybutane | HBr | Attack at more substituted carbon | Inversion of configuration | Not Reported |
Characterization Data
While detailed experimental data for the synthesis is sparse, the physical and chemical properties of this compound are available from various chemical databases.[1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| CAS Number | 1438-12-6[2] |
Spectroscopic data for the closely related compound, 1-bromo-3-methylbutane, can provide some reference for the expected signals in the spectra of this compound. For instance, the ¹H NMR spectrum of 1-bromo-3-methylbutane shows characteristic signals for the different proton environments. The IR spectrum of 1-bromo-3-methylbutane exhibits C-H stretching and bending vibrations.[3] For this compound, one would additionally expect to see a broad O-H stretching band in the IR spectrum and a signal for the hydroxyl proton in the ¹H NMR spectrum, as well as characteristic shifts for the protons on the carbon atoms bearing the bromine and hydroxyl groups.
Conclusion
The synthesis of this compound can be effectively achieved through two primary and well-established organic transformations: the formation of a bromohydrin from 3-methyl-1-butene and the acid-catalyzed ring-opening of 3-methyl-1,2-epoxybutane. Both methods are governed by predictable regiochemical and stereochemical outcomes. While the general procedures for these transformations are well-documented, a significant gap exists in the publicly available literature regarding detailed, optimized experimental protocols and specific quantitative data (yields and spectroscopic characterization) for this particular molecule. Further research and publication in this specific area would be highly beneficial to the scientific community, particularly for those in the fields of synthetic chemistry and drug development who rely on such fundamental building blocks.
References
An In-depth Technical Guide on 1-bromo-3-methylbutan-2-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-bromo-3-methylbutan-2-ol, with a focus on its discovery, synthesis, and key chemical data. While the initial discovery and synthesis of this specific halohydrin are not extensively documented in readily available literature, this paper compiles known synthetic methodologies for analogous compounds, providing a likely pathway for its preparation. Detailed experimental protocols, quantitative data, and spectroscopic information have been aggregated from various sources to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a vicinal bromohydrin, a class of organic compounds characterized by a bromine atom and a hydroxyl group attached to adjacent carbon atoms. Its structure, featuring a bulky isopropyl group, presents interesting stereochemical and regiochemical considerations in chemical reactions. Halohydrins, in general, are versatile intermediates in organic synthesis, serving as precursors to epoxides, diols, and various other functionalized molecules. This guide aims to consolidate the available scientific knowledge on this compound, offering a foundational understanding for its application in further research and development.
History and Discovery
Detailed historical information regarding the first synthesis and isolation of this compound is not prominently available in the current body of scientific literature. A 1973 publication by Dumas, Ph., et al. in Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, Serie C: Sciences Chimiques is noted to involve the use of 1-bromo-3-methyl-2-butanol. However, the full text of this article is not widely accessible, making it challenging to ascertain whether it contains the original report of its synthesis.
The synthesis of analogous bromohydrins is a well-established area of organic chemistry. It is highly probable that the initial preparation of this compound followed one of the standard methods for halohydrin formation, such as the reaction of an alkene with a source of positive bromine in the presence of water.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | PubChem |
| Molecular Weight | 167.04 g/mol | PubChem |
| CAS Number | 1438-12-6 | PubChem |
| Appearance | Combustible liquid | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(C)C(CBr)O | PubChem |
| InChI | InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | PubChem |
Synthesis and Experimental Protocols
While the original synthesis report remains elusive, a plausible and commonly employed method for the preparation of this compound is the reaction of 3-methyl-1-butene with N-bromosuccinimide (NBS) in an aqueous medium, typically a mixture of dimethyl sulfoxide (DMSO) and water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water in a regioselective manner.
General Experimental Protocol for the Synthesis of Vicinal Bromohydrins
The following is a generalized experimental protocol for the synthesis of a vicinal bromohydrin from an alkene, which can be adapted for the synthesis of this compound.
Materials:
-
3-methyl-1-butene
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1-butene (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet.
-
The protons on the carbon bearing the bromine atom (CH₂-Br) will likely appear as two diastereotopic protons, each giving a doublet of doublets.
-
The methine proton of the isopropyl group (CH-(CH₃)₂) will be a multiplet.
-
The two methyl groups of the isopropyl group may be diastereotopic and appear as two separate doublets.
-
The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR:
-
The carbon attached to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of 65-80 ppm.
-
The carbon attached to the bromine atom (C-Br) will be in the range of 35-50 ppm.
-
The methine carbon of the isopropyl group will be in the range of 30-40 ppm.
-
The two methyl carbons of the isopropyl group may have slightly different chemical shifts around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
C-Br stretch: A band in the region of 500-600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensity, would be characteristic of a bromine-containing compound. Common fragmentation patterns would involve the loss of a bromine radical, a water molecule, or cleavage of the carbon-carbon bond adjacent to the functional groups.
Applications in Synthesis
This compound is a valuable synthetic intermediate. Its primary application lies in its conversion to the corresponding epoxide, 2-isopropyl-oxirane, through an intramolecular Williamson ether synthesis upon treatment with a base.
Epoxidation Signaling Pathway
Caption: Reaction pathway for the conversion of this compound to 2-isopropyl-oxirane.
This epoxide can then be used in a variety of nucleophilic ring-opening reactions to introduce diverse functionalities, making this compound a key starting material for the synthesis of more complex molecules.
Conclusion
While the historical origins of this compound are not clearly defined in accessible literature, its synthesis can be reliably achieved through established methods for bromohydrin formation. The compiled physicochemical and predicted spectroscopic data in this guide provide a solid foundation for its use in a laboratory setting. As a versatile synthetic intermediate, particularly for the formation of 2-isopropyl-oxirane, this compound holds potential for applications in the development of new pharmaceuticals and other fine chemicals. Further research to uncover its historical synthesis and to fully characterize its spectral properties would be a valuable contribution to the field of organic chemistry.
Methodological & Application
Application and Synthetic Utility of 1-bromo-3-methylbutan-2-ol: A Methodological Overview
Introduction
1-bromo-3-methylbutan-2-ol is a versatile bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This unique structural arrangement, known as a bromohydrin, makes it a valuable intermediate in a variety of organic syntheses. Its reactivity at two distinct centers allows for the sequential or simultaneous introduction of different functionalities, enabling the construction of complex molecular architectures. This document provides an overview of its synthetic applications and detailed protocols for its use, catering to researchers, scientists, and professionals in drug development.
Core Synthetic Applications
The primary utility of this compound lies in its ability to undergo a range of chemical transformations at both the carbon bearing the bromine and the carbon bearing the hydroxyl group. These reactions are fundamental to the construction of more complex molecules, including potential pharmaceutical intermediates.
Key transformations include:
-
Epoxide Formation: Intramolecular nucleophilic substitution is a hallmark reaction of halohydrins. Treatment of this compound with a base can lead to the formation of a corresponding epoxide. This transformation is a cornerstone of organic synthesis, as epoxides are highly versatile intermediates that can be opened by a wide array of nucleophiles to introduce diverse functional groups.
-
Nucleophilic Substitution: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as azides, cyanides, and alkoxides, at the C1 position.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 1-bromo-3-methylbutan-2-one. This α-bromoketone is a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.
-
Protection and Derivatization: The hydroxyl group can be protected or derivatized to modulate the reactivity of the molecule and to introduce new functionalities.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Synthesis of 2-isopropyl-2,3-epoxypropane
This protocol details the base-induced intramolecular cyclization of this compound to form the corresponding epoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by distillation or column chromatography.
Quantitative Data Summary
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | Sodium Hydroxide | Diethyl ether | 0 °C to RT | 2-4 hours | >85% |
Logical Workflow for Epoxide Synthesis
Caption: Workflow for the synthesis of 2-isopropyl-2,3-epoxypropane.
Protocol 2: Oxidation to 1-bromo-3-methylbutan-2-one
This protocol describes the oxidation of the secondary alcohol functionality to a ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Suspend pyridinium chlorochromate in dichloromethane in a round-bottom flask.
-
Add a solution of this compound in dichloromethane to the suspension.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude α-bromoketone.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | PCC | Dichloromethane | Room Temp. | 2-3 hours | >80% |
Signaling Pathway of Oxidation
This diagram illustrates the conceptual flow of the oxidation reaction.
Caption: Conceptual pathway of the oxidation of the secondary alcohol.
Safety and Handling
This compound is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This compound is a valuable synthetic intermediate with the potential for broad application in organic synthesis. The protocols and data presented herein provide a foundation for its use in the construction of more complex molecules, which may be of interest to the pharmaceutical and fine chemical industries. The dual reactivity of the hydroxyl and bromo functionalities offers a versatile platform for molecular elaboration.
Application Notes and Protocols: 1-Bromo-3-methylbutan-2-ol as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-bromo-3-methylbutan-2-ol in the synthesis of valuable heterocyclic compounds. Due to a lack of extensive specific literature precedent for this particular precursor, this document outlines a proposed synthetic strategy for the formation of an oxazolidinone derivative, a key structural motif in medicinal chemistry. The protocols provided are based on established principles of organic synthesis and are intended to serve as a foundational guide for further research and development.
Introduction to this compound in Heterocyclic Synthesis
This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This unique arrangement makes it a promising, albeit under-explored, precursor for the synthesis of various heterocyclic systems. The presence of two reactive centers allows for intramolecular cyclization reactions or sequential reactions with binucleophiles to construct ring structures. The isopropyl group provides steric bulk and lipophilicity, which can be advantageous in modulating the physicochemical properties of the final heterocyclic compounds for drug discovery applications.
This document focuses on a proposed application: the synthesis of 4-isopropyl-1,3-oxazolidin-2-one. Oxazolidinones are a class of heterocyclic compounds with significant biological activities, including antibacterial and antidepressant properties. The proposed synthesis leverages the reactivity of the bromo and hydroxyl functionalities of this compound in a reaction with urea.
Proposed Synthesis of 4-Isopropyl-1,3-oxazolidin-2-one
The proposed synthetic route involves the reaction of this compound with urea in the presence of a base to facilitate an intramolecular cyclization. This reaction is hypothesized to proceed via initial N-alkylation of urea by the bromide, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the urea moiety, leading to the formation of the oxazolidinone ring.
Data Presentation
| Parameter | Value |
| Product Name | 4-Isopropyl-1,3-oxazolidin-2-one |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Theoretical Yield | (To be determined experimentally) |
| Appearance | (Expected to be a crystalline solid) |
| Melting Point | (To be determined experimentally) |
| Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) | (To be determined experimentally) |
Experimental Protocol: A Proposed Method
Materials:
-
This compound
-
Urea
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents, based on a 60% dispersion in mineral oil) in anhydrous DMF (100 mL) under a nitrogen atmosphere.
-
Addition of Reactants: A solution of this compound (1 equivalent) and urea (1.1 equivalents) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to 0 °C and the excess sodium hydride is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then partitioned between diethyl ether and water.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-isopropyl-1,3-oxazolidin-2-one.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined.
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of 4-isopropyl-1,3-oxazolidin-2-one.
Potential Signaling Pathway Involvement
While the biological activity of 4-isopropyl-1,3-oxazolidin-2-one is not yet established, other oxazolidinone-containing compounds are known to act as protein synthesis inhibitors in bacteria by binding to the 50S ribosomal subunit. This mechanism prevents the formation of the initiation complex, thereby inhibiting bacterial growth. Should this newly synthesized compound exhibit antibacterial properties, its mechanism of action could potentially involve a similar signaling pathway.
Caption: Hypothesized mechanism of action for antibacterial oxazolidinones.
Conclusion and Future Directions
This compound represents a potentially valuable yet underexplored starting material for the synthesis of diverse heterocyclic compounds. The proposed protocol for the synthesis of 4-isopropyl-1,3-oxazolidin-2-one provides a starting point for researchers to explore the utility of this precursor. Future work should focus on optimizing the reaction conditions, expanding the scope to include other nucleophiles for the synthesis of different heterocyclic systems (e.g., tetrahydrofurans, morpholines), and evaluating the biological activities of the resulting compounds. The development of efficient synthetic routes to novel heterocycles from readily available precursors like this compound is crucial for advancing drug discovery and development efforts.
Application Note and Experimental Protocol: Intramolecular Nucleophilic Substitution of 1-bromo-3-methylbutan-2-ol
Abstract
This document provides a detailed experimental protocol for the intramolecular nucleophilic substitution of 1-bromo-3-methylbutan-2-ol, a halohydrin, to yield 3,3-dimethyl-1,2-epoxybutane. This reaction proceeds via an intramolecular SN2 mechanism, where the hydroxyl group, upon deprotonation, acts as a nucleophile, displacing the adjacent bromide leaving group. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Halohydrins are valuable bifunctional molecules that contain both a halogen and a hydroxyl group on adjacent carbon atoms.[1] This arrangement allows for efficient intramolecular reactions, most notably the formation of epoxides upon treatment with a base.[2][3] The reaction is a classic example of an intramolecular Williamson ether synthesis. Epoxides are highly versatile intermediates in organic synthesis, serving as precursors to a wide range of functional groups and more complex molecules. The protocol herein describes the synthesis of 3,3-dimethyl-1,2-epoxybutane from this compound.
Reaction Scheme
The overall transformation involves the deprotonation of the alcohol by a base (e.g., sodium hydride) to form an alkoxide, which then undergoes a rapid intramolecular SN2 attack on the carbon bearing the bromine atom, leading to the formation of the epoxide and a salt byproduct.
Reaction: this compound → 3,3-dimethyl-1,2-epoxybutane
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer and/or GC-MS for product characterization
-
Procedure
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition: Anhydrous THF (40 mL) is added to the flask via syringe. Sodium hydride (1.1 equivalents) is carefully weighed and added to the flask in one portion. The resulting suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of NaH in THF over 15 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with deionized water and brine. The organic layer is then dried over anhydrous MgSO₄.
-
Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation to afford the pure 3,3-dimethyl-1,2-epoxybutane.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| This compound | C₅H₁₁BrO | 167.04 | 0.05 | 1.0 | 8.35 g |
| Sodium Hydride (60%) | NaH | 24.00 | 0.055 | 1.1 | 2.20 g |
| 3,3-dimethyl-1,2-epoxybutane | C₆H₁₂O | 100.16 | - | - | (Expected) |
Expected Yield: 75-85% Product Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1,2-epoxybutane.
Caption: Mechanism of intramolecular nucleophilic substitution.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care in a fume hood and under an inert atmosphere.
-
This compound is a combustible liquid and may cause skin and eye irritation.[4]
-
Tetrahydrofuran is a flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Discussion
The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the alcohol without competing intermolecular substitution reactions. The use of an aprotic solvent like THF is also important as it solvates the sodium cation but does not interfere with the nucleophilicity of the alkoxide. The reaction proceeds via a backside attack of the alkoxide on the carbon-bromine bond, resulting in the inversion of stereochemistry at the carbon bearing the leaving group, a hallmark of the SN2 mechanism.[5] While this specific substrate is achiral at that center, this stereochemical consideration is vital for analogous chiral substrates.
It is worth noting that while the intramolecular pathway is generally favored for halohydrins, intermolecular substitution could potentially occur if a strong external nucleophile were introduced under conditions that disfavor cyclization. For instance, reaction with a high concentration of sodium hydroxide in a protic solvent could lead to a mixture of products.[5][6] However, the intramolecular cyclization to the epoxide is typically kinetically and thermodynamically favored.[3]
References
- 1. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Stereoselective Reactions Using 1-Bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective preparation of enantiomerically enriched 1-bromo-3-methylbutan-2-ol via lipase-catalyzed kinetic resolution. This method offers a practical approach to obtaining chiral building blocks crucial for the synthesis of complex molecules in drug discovery and development.
Introduction
Chiral halohydrins are valuable intermediates in organic synthesis, serving as precursors to a variety of enantiopure compounds, including epoxides, amino alcohols, and other biologically active molecules. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity of a drug is often dependent on its stereochemistry.[][2] this compound possesses two stereocenters, making the control of its absolute and relative stereochemistry a significant synthetic challenge.
While stereoselective reactions directly employing this compound are not extensively documented, a highly effective strategy to obtain this compound in an enantiomerically enriched form is through the kinetic resolution of its racemic mixture. Lipase-catalyzed transesterification is a well-established and environmentally benign method for achieving this separation with high enantioselectivity.[3][4]
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. In this case, a lipase enzyme selectively acylates one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, both of which are enantiomerically enriched. The two can then be separated by standard chromatographic techniques.
Applications in Drug Development
Enantiomerically pure this compound is a versatile chiral building block. The presence of both a hydroxyl and a bromo group allows for a wide range of subsequent stereospecific transformations. For instance:
-
Synthesis of Chiral Epoxides: The chiral bromohydrin can be readily converted to the corresponding chiral 2-isopropyloxirane, a valuable intermediate in the synthesis of various pharmaceuticals.
-
Introduction of Chiral Moieties: The chiral backbone of this compound can be incorporated into larger molecules to introduce specific stereochemistry, which is crucial for target binding and pharmacological activity.[]
-
Asymmetric Synthesis: The resolved alcohol can serve as a chiral starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
Experimental Protocols
Materials and Equipment
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[3]
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Stirring apparatus (magnetic stirrer or orbital shaker)
-
Temperature-controlled bath or incubator
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Chiral HPLC or GC for enantiomeric excess determination
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-3-methylbutan-2-ol
-
Preparation: To a flame-dried round-bottom flask, add racemic this compound (1.0 eq) and anhydrous toluene (to a concentration of 0.1 M).
-
Drying: Add activated 4 Å molecular sieves to the solution to ensure anhydrous conditions.
-
Reagents: Add the acyl donor, vinyl acetate (2.0 eq), to the mixture.
-
Enzyme Addition: Add immobilized lipase, Novozym 435 (20-50 mg per mmol of substrate), to the flask.
-
Reaction: Seal the flask and place it in a temperature-controlled shaker or on a stirrer at a constant temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining substrate and the product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with a solvent, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue, containing the unreacted alcohol and the acylated product, can be separated by silica gel column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of a generic racemic halohydrin, which can be expected to be similar for this compound under optimized conditions.
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee(S)-alcohol (%) | ee(R)-ester (%) |
| 1 | Novozym 435 | Vinyl Acetate | Toluene | 24 | 48 | >99 | 96 |
| 2 | Amano Lipase AK | Isopropenyl Acetate | Hexane | 36 | 51 | 98 | >99 |
| 3 | Pseudomonas cepacia | Vinyl Acetate | t-BME | 48 | 49 | 97 | 95 |
ee(S)-alcohol refers to the enantiomeric excess of the remaining (S)-1-bromo-3-methylbutan-2-ol. ee(R)-ester refers to the enantiomeric excess of the produced (R)-1-bromo-3-methyl-2-butyl acetate.
Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
Caption: Principle of enantioselective kinetic resolution.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates, namely chiral epoxides and amino alcohols, starting from 1-bromo-3-methylbutan-2-ol. The described intermediates are valuable building blocks in the synthesis of various therapeutic agents, including antiviral and cardiovascular drugs.
Synthesis of (±)-2-Isopropyloxirane
Chiral epoxides are versatile intermediates in pharmaceutical synthesis. This protocol describes the intramolecular cyclization of this compound to yield (±)-2-isopropyloxirane, a key building block for various chiral molecules.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
A solution of this compound (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
An aqueous solution of sodium hydroxide (1.2 equivalents) is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude (±)-2-isopropyloxirane.
Purification: The crude product is purified by distillation under atmospheric pressure.
Quantitative Data
| Parameter | Value |
| Yield | 85-95% |
| Purity (GC-MS) | >98% |
| Boiling Point | 80-82 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.95 (dd, 1H), 2.70 (dd, 1H), 2.45 (m, 1H), 1.60 (m, 1H), 0.95 (d, 3H), 0.90 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 58.0, 45.5, 32.5, 18.0, 17.5 |
Synthesis of a Chiral Amino Alcohol Intermediate for Amprenavir
Chiral amino alcohols are crucial components of many pharmaceuticals. This protocol details the synthesis of a key chiral amino alcohol intermediate, (2S,3S)-3-amino-1-(N-isobutylanilino)-4-phenylbutan-2-ol, a precursor in the synthesis of the HIV protease inhibitor Amprenavir. The synthesis starts from the chiral epoxide derived from this compound. While the direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be constructed based on known epoxide chemistry.
Experimental Workflow
Caption: Synthetic pathway to an Amprenavir intermediate.
Experimental Protocol
Materials:
-
(S)-2-Isopropyloxirane (synthesized from chiral resolution or asymmetric epoxidation of the corresponding alkene derived from this compound)
-
N-isobutylaniline
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-2-isopropyloxirane (1 equivalent) in acetonitrile, add N-isobutylaniline (1.1 equivalents) and lithium perchlorate (0.2 equivalents).
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Yield | 70-80% |
| Diastereomeric Excess | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-6.60 (m, 5H, Ar-H), 4.05 (m, 1H), 3.70 (m, 1H), 3.30 (d, 2H), 3.10 (dd, 1H), 2.90 (dd, 1H), 1.90 (m, 1H), 1.80 (m, 1H), 0.95 (d, 6H), 0.90 (d, 6H) |
| Mass Spec (ESI+) m/z | Calculated for C₁₅H₂₅NO: 235.19; Found: 236.20 [M+H]⁺ |
Synthesis of a Propranolol Analog Intermediate
Beta-blockers are a class of drugs used to manage cardiovascular diseases. Chiral amino alcohols derived from epoxides are central to their synthesis. This protocol outlines the synthesis of a propranolol analog intermediate.
Signaling Pathway Logic
Caption: Synthesis of a Propranolol analog intermediate.
Experimental Protocol
Materials:
-
(R)-2-Isopropyloxirane
-
1-Naphthol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isopropylamine
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
Step 1: Epoxide Ring-Opening
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, a solution of 1-naphthol (1 equivalent) in DMF is added dropwise.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of (R)-2-isopropyloxirane (1.1 equivalents) in DMF is added, and the reaction is heated to 80 °C for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
Step 2: Synthesis of the Propranolol Analog
-
The product from Step 1 is dissolved in pyridine and cooled to 0 °C. Tosyl chloride (1.2 equivalents) is added portion-wise.
-
The reaction is stirred overnight at room temperature. The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated.
-
The tosylated intermediate is dissolved in isopropylamine and heated in a sealed tube at 80 °C for 24 hours.
-
After cooling, the excess isopropylamine is evaporated, and the residue is purified.
Purification: The final product is purified by column chromatography on silica gel.
Quantitative Data
| Parameter | Step 1 Yield | Final Product Yield | Final Product Purity (HPLC) |
| Value | 75-85% | 60-70% (over 2 steps) | >98% |
Note: The provided protocols are based on established chemical transformations and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes: 1-bromo-3-methylbutan-2-ol as a Versatile Building Block for Novel Agrochemicals
Abstract
1-bromo-3-methylbutan-2-ol is a key chiral intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. Its bifunctional nature, possessing both a hydroxyl and a bromine group, allows for the construction of diverse molecular scaffolds, including 1,3-dioxolanes and oxazolidinones. These structural motifs are present in numerous commercially successful fungicides and herbicides. This document outlines synthetic strategies and experimental protocols for the utilization of this compound in the development of novel agrochemical candidates and presents available data on the biological activity of related compounds.
Introduction
The continuous demand for new and effective agrochemicals with improved efficacy, selectivity, and environmental profiles drives the exploration of novel chemical entities. Chiral building blocks are of particular interest as they allow for the synthesis of stereochemically pure compounds, which can lead to enhanced biological activity and reduced off-target effects. This compound, with its defined stereochemistry, serves as an excellent starting material for the synthesis of complex molecules. This application note focuses on its utility in the synthesis of potential fungicidal and herbicidal agents based on the 1,3-dioxolane and oxazolidinone scaffolds.
Synthesis of 1,3-Dioxolane Derivatives
The 1,3-dioxolane ring is a prominent feature in several successful triazole fungicides, such as propiconazole and difenoconazole.[1] The synthesis of analogous structures can be achieved starting from this compound. The key strategy involves the conversion of the bromohydrin to an epoxide, followed by ring-opening with a phenol and subsequent ketalization and triazole introduction.
Proposed Synthetic Pathway
A plausible synthetic route to a novel 1,3-dioxolane-containing triazole fungicide is depicted below. This pathway is based on established organic synthesis methodologies.
Caption: Proposed synthesis of a novel triazole fungicide.
Experimental Protocol: Synthesis of a 1,3-Dioxolane Triazole Derivative
This protocol is a generalized procedure based on known chemical transformations for the synthesis of similar compounds.[1]
Step 1: Epoxidation of this compound
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., THF, DCM).
-
Add a base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isopropyl oxirane.
Step 2: Ring-opening with 4-chlorophenol
-
To a solution of 4-chlorophenol (1 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., DMF), add the crude isopropyl oxirane (1.1 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, add water, and extract the product.
-
Purify the crude product by column chromatography.
Step 3: Oxidation to the ketone
-
Dissolve the resulting alcohol (1 eq.) in a suitable solvent (e.g., DCM).
-
Add an oxidizing agent (e.g., PCC, Dess-Martin periodinane, 1.2 eq.).
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate.
Step 4: Ketalization
-
To a solution of the ketone (1 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, wash with saturated NaHCO₃ solution, and extract the product.
-
Purify by column chromatography if necessary.
Step 5: Introduction of the Triazole Ring
-
To a solution of the ketal (1 eq.) in a suitable solvent (e.g., DMF), add 1,2,4-triazole (1.2 eq.) and a base (e.g., K₂CO₃, 2 eq.).
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, add water, and extract the product.
-
Purify the final product by recrystallization or column chromatography.
Expected Fungicidal Activity
While specific data for the proposed molecule is not available, compounds with similar 1,3-dioxolane and triazole moieties exhibit significant fungicidal activity. The data for analogous compounds are summarized in the table below.
| Compound | Target Fungi | Activity (EC₅₀ µg/mL) | Reference |
| Difenoconazole Analog 3d | Gibberella zeae | 15.8 | [1] |
| Difenoconazole Analog 3d | Alternaria solani | 21.3 | [1] |
| Difenoconazole Analog 3b | Gibberella zeae | 25.4 | [1] |
| Difenoconazole Analog 3b | Alternaria solani | 33.1 | [1] |
Table 1: Fungicidal activity of representative 1,3-dioxolane triazole compounds.
Synthesis of Oxazolidinone Derivatives
Oxazolidinones are a class of compounds known for their diverse biological activities, including antibacterial, fungicidal, and herbicidal properties.[2][3] The synthesis of oxazolidinone-based agrochemicals can be approached using this compound as a precursor to the required amino alcohol intermediate.
Proposed Synthetic Pathway
The synthesis of a novel oxazolidinone derivative with potential herbicidal or fungicidal activity can be achieved through the following proposed pathway.
Caption: Proposed synthesis of a novel oxazolidinone derivative.
Experimental Protocol: Synthesis of an Oxazolidinone Derivative
This generalized protocol is based on established methods for the synthesis of oxazolidinones from amino alcohols.
Step 1: Azide Formation
-
Dissolve this compound (1 eq.) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Add sodium azide (NaN₃, 1.5 eq.) and stir the mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to Amino Alcohol
-
Dissolve the azide intermediate (1 eq.) in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude amino alcohol.
Step 3: Urea Formation and Cyclization to Oxazolidinone
-
Dissolve the amino alcohol (1 eq.) in an aprotic solvent (e.g., THF, DCM).
-
Add a substituted phenyl isocyanate (1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
To the resulting urea intermediate, add a base (e.g., NaH, K₂CO₃) and heat the reaction to reflux.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product.
-
Purify the final oxazolidinone derivative by column chromatography or recrystallization.
Expected Biological Activity
Oxazolidinone derivatives have shown promising activity as both fungicides and herbicides. The biological activity data for some representative oxazolidinone compounds are presented below.
| Compound Class | Target Organism/Weed | Activity | Reference |
| Oxazolidin-2-one-linked 1,2,3-triazoles | Candida glabrata | MIC: 0.12 µg/mL | [4] |
| 3-aminocarbonyl-2-oxazolidinethiones | Echinochloa crusgalli | Good herbicidal activity | [3] |
| Linezolid (Oxazolidinone antibiotic) | Arabidopsis thaliana | Herbicidal, lethal at 100 mg L⁻¹ (post-emergence) | [5] |
Table 2: Biological activity of representative oxazolidinone derivatives.
Conclusion
This compound is a valuable and versatile chiral starting material for the synthesis of potential new agrochemicals. The application notes provided herein offer plausible synthetic routes and generalized experimental protocols for the preparation of novel 1,3-dioxolane and oxazolidinone derivatives. The biological activity data of structurally related compounds suggest that these new molecules could exhibit significant fungicidal or herbicidal properties. Further synthesis and biological screening of these and other derivatives of this compound are warranted to explore their full potential in agrochemical discovery.
Disclaimer
The experimental protocols provided are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data presented is for structurally related compounds and does not guarantee the activity of the proposed novel molecules.
References
- 1. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 1-Bromo-3-methylbutan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-bromo-3-methylbutan-2-ol and its derivatives. This document includes key reaction schemes, experimental procedures, and data presentation to support research and development in medicinal chemistry and organic synthesis.
Introduction
This compound is a valuable chiral building block in organic synthesis. The presence of both a hydroxyl and a bromo functional group allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The controlled, regioselective synthesis of this halohydrin is crucial to avoid the formation of undesired constitutional isomers that can arise from carbocation rearrangements under acidic conditions. This document outlines a reliable method for its preparation and provides pathways for the synthesis of its derivatives.
Synthesis of this compound
The synthesis of this compound is best achieved through the regioselective addition of bromine and a hydroxyl group across the double bond of 3-methyl-1-butene. This method circumvents the problematic carbocation rearrangements that occur when treating 3-methylbutan-2-ol with hydrobromic acid. The use of N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of tetrahydrofuran (THF) and water, provides a safe and effective means of generating the necessary bromonium ion intermediate.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methyl-1-butene
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butene (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 75-85%
Characterization Data:
| Property | Value |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 170-175 °C (decomposition may occur) |
| ¹H NMR (CDCl₃, ppm) | δ 3.85-3.75 (m, 1H), 3.60-3.45 (m, 2H), 2.50 (br s, 1H, -OH), 1.95-1.80 (m, 1H), 1.00 (d, J=6.8 Hz, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 72.5, 45.8, 32.7, 18.9, 17.5 |
Preparation of this compound Derivatives
The versatile functionality of this compound allows for the synthesis of a variety of derivatives. The hydroxyl group can be acylated to form esters or alkylated to form ethers, while the bromine atom can be displaced by various nucleophiles.
Synthesis of Ester Derivatives
Ester derivatives can be synthesized by reacting this compound with an appropriate acyl chloride or carboxylic anhydride in the presence of a base, such as pyridine or triethylamine.
General Reaction Scheme (Esterification):
Synthesis of Ether Derivatives
Ether derivatives can be prepared via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide.
General Reaction Scheme (Williamson Ether Synthesis):
Logical Relationship for Derivative Synthesis
Caption: Pathways for the synthesis of ester and ether derivatives.
Applications in Drug Development
Brominated organic compounds are of significant interest in drug development. The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, which can affect cell membrane permeability. The derivatives of this compound serve as scaffolds for the development of new chemical entities with potential therapeutic applications, including in oncology and infectious diseases. Further screening of these derivatives for biological activity is a promising area of research.
References
Application Notes and Protocols: The Role of 1-Bromo-3-methylbutan-2-ol in Fragrance and Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-bromo-3-methylbutan-2-ol as a precursor in the synthesis of valuable fragrance and flavor compounds. While direct synthesis from this specific bromohydrin is not extensively documented in mainstream flavor and fragrance literature, its chemical structure lends itself to strategic synthetic transformations. This document outlines a proposed synthetic pathway to a target flavor ester, complete with detailed experimental protocols and theoretical data.
Introduction
This compound is a vicinal bromohydrin, a class of organic compounds characterized by adjacent bromo and hydroxyl functional groups. This arrangement makes them versatile synthetic intermediates. The presence of both a good leaving group (bromide) and a reactive alcohol opens up several reaction possibilities, including substitution, elimination, and conversion to other functional groups. In the context of fragrance and flavor synthesis, this molecule can be strategically modified to yield esters, which are well-known for their characteristic fruity and pleasant aromas.
This document proposes a two-step synthetic route to produce sec-isoamyl acetate (3-methyl-2-butyl acetate), a compound with a fruity, camphor-like aroma, starting from this compound. The proposed pathway involves the reductive dehalogenation of the starting material to yield 3-methyl-2-butanol, followed by a classic Fischer esterification to produce the target flavor ester.
Proposed Synthetic Pathway
The synthesis of sec-isoamyl acetate from this compound is proposed to proceed via the following two key steps:
-
Reductive Dehalogenation: The bromo group of this compound is selectively removed to yield 3-methyl-2-butanol.
-
Fischer Esterification: The resulting secondary alcohol, 3-methyl-2-butanol, is then esterified with acetic acid in the presence of an acid catalyst to produce the final product, sec-isoamyl acetate.
Caption: Proposed two-step synthesis of sec-isoamyl acetate.
Experimental Protocols
Protocol 1: Reductive Dehalogenation of this compound
This protocol describes the reduction of the carbon-bromine bond to yield 3-methyl-2-butanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound in ethanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride in small portions with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 3-methyl-2-butanol can be purified by fractional distillation.
Protocol 2: Fischer Esterification of 3-Methyl-2-butanol
This protocol details the synthesis of sec-isoamyl acetate from the alcohol obtained in Protocol 1.
Materials:
-
3-methyl-2-butanol (from Protocol 1)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 3-methyl-2-butanol and glacial acetic acid.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours using a heating mantle.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water.
-
Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation apparatus and purify the sec-isoamyl acetate by distillation.
Quantitative Data
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Protocol 1: Dehalogenation | Protocol 2: Esterification |
| Starting Material | This compound | 3-Methyl-2-butanol |
| Reagents | Sodium borohydride, Ethanol | Acetic acid, Sulfuric acid |
| Product | 3-Methyl-2-butanol | sec-Isoamyl acetate |
| Molar Mass ( g/mol ) | 167.04 | 88.15 |
| Theoretical Yield | Dependent on starting mass | Dependent on starting mass |
| Typical Reported Yield | >90% (for similar reductions) | 60-70% |
| Boiling Point of Product | 112 °C | 136 °C |
Logical Workflow and Reaction Mechanism
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of sec-isoamyl acetate.
The mechanism for the Fischer esterification step is a classic example of nucleophilic acyl substitution.
Caption: Simplified mechanism of Fischer esterification.
Conclusion
This compound serves as a viable, albeit indirect, precursor for the synthesis of fragrance and flavor compounds. The protocols outlined in these application notes provide a robust framework for the conversion of this bromohydrin into a commercially relevant flavor ester. This synthetic strategy highlights the versatility of halogenated organic compounds as building blocks in the creation of high-value chemicals for the fragrance and flavor industry. Further research could explore other transformations of this compound, such as epoxide formation followed by ring-opening with various nucleophiles, to generate a wider library of novel aroma molecules.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-bromo-3-methylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 3-methyl-1-butene, N-bromosuccinimide (NBS) if used, and the regioisomeric product, 2-bromo-3-methylbutan-1-ol. Side products from the reaction with the solvent (e.g., if a nucleophilic solvent is used) may also be present. The formation of halohydrins from alkenes is a regioselective reaction, but minor amounts of the anti-Markovnikov product can form.[1][2][3]
Q2: What are the main purification techniques for this compound?
A2: The two primary purification techniques suitable for this compound are fractional distillation under reduced pressure and column chromatography. The choice between them depends on the nature of the impurities and the required purity of the final product.
Q3: Is this compound stable to heat? Can I perform distillation at atmospheric pressure?
A3: Bromohydrins can be thermally sensitive and may decompose upon heating to high temperatures. Decomposition can lead to the formation of aldehydes, ketones, or other degradation products. Therefore, it is highly recommended to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[4]
Q4: How should I store purified this compound?
A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to light and air can promote degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | - Insufficient stirring.- Superheating of the liquid.- Presence of volatile impurities. | - Ensure smooth and consistent stirring using a magnetic stir bar.- Use boiling chips or a capillary bubbler.- Perform a preliminary simple distillation to remove low-boiling impurities. |
| Product is discolored after distillation | - Thermal decomposition.- Presence of non-volatile, colored impurities. | - Lower the distillation temperature by reducing the pressure further.- Ensure the heating mantle temperature is not excessively high.- Consider a pre-purification step like a simple filtration or a wash with a suitable aqueous solution if colored impurities are suspected.[4] |
| Poor separation of product from impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Inadequate vacuum. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check the vacuum system for leaks and ensure the pump is functioning correctly. |
| No product distilling over | - Vacuum is too high for the temperature.- Thermometer placement is incorrect. | - Gradually increase the heating bath temperature.- Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of bands (co-elution) | - Inappropriate solvent system (eluent).- Column is overloaded with the sample. | - Optimize the eluent polarity. Start with a non-polar solvent and gradually increase the polarity. Use TLC to determine the optimal solvent system beforehand.- Reduce the amount of crude product loaded onto the column. |
| Cracking or channeling of the stationary phase | - Improper packing of the column.- The column has run dry. | - Ensure the silica gel or alumina is packed uniformly as a slurry.- Never let the solvent level drop below the top of the stationary phase. |
| Product elutes too quickly | - The eluent is too polar. | - Switch to a less polar solvent system. |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. |
| Tailing of the product band | - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated. | - Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Dilute the sample before loading. |
Data Presentation
Table 1: Physical Properties of this compound and a Related Compound.
| Property | This compound | 1-Bromo-3-methylbutane (for comparison) |
| Molecular Formula | C5H11BrO | C5H11Br |
| Molecular Weight | 167.04 g/mol [5] | 151.04 g/mol [6] |
| Boiling Point | Not available (expected to be higher than 1-bromo-3-methylbutane due to the hydroxyl group) | 120-121 °C (at 760 mmHg)[6][7] |
| Density | Not available | 1.261 g/mL at 25 °C[6][7] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, diethyl ether) and slightly soluble in water. | Miscible with alcohol and ether; slightly soluble in water.[6] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
Objective: To purify this compound from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Vacuum source (vacuum pump or aspirator)
-
Manometer
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source with a manometer and a cold trap in line.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Once the pressure is stable, begin heating the distillation flask gently.
-
Observe the temperature and the rate of distillation. Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the product at the given pressure, change to a clean receiving flask to collect the purified this compound.
-
Continue distillation until a sharp drop in temperature is observed or only a small residue remains in the distillation flask.
-
Turn off the heating, and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation of the desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Describe the stereochemistry of the bromohydrin formed in each reaction (.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-methylbutane 96 107-82-4 [sigmaaldrich.com]
- 7. 1-Bromo-3-methylbutane | 107-82-4 [chemicalbook.com]
common side reactions in the synthesis of 1-bromo-3-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-3-methylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the reaction of 3-methyl-1-butene with a brominating agent, such as N-bromosuccinimide (NBS), in an aqueous solvent system (e.g., a mixture of dimethyl sulfoxide (DMSO) and water or tetrahydrofuran (THF) and water). This reaction proceeds via an electrophilic addition mechanism.
Q2: What is the mechanism of the reaction between 3-methyl-1-butene and NBS in an aqueous solution?
A2: The reaction proceeds through a two-step mechanism. First, the electrophilic bromine from NBS reacts with the double bond of 3-methyl-1-butene to form a cyclic bromonium ion intermediate. In the second step, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. Due to the high concentration of water as the solvent, it outcompetes the bromide ion as the nucleophile. The attack occurs at the more substituted carbon atom (C2), leading to the formation of the desired product, this compound, after deprotonation. This reaction follows Markovnikov's rule for the addition of the hydroxyl group and results in an anti-addition of the bromine and hydroxyl groups.
Q3: What are the expected major and minor products of this reaction?
A3: The major product is this compound. However, several side products can be formed, including the regioisomeric 2-bromo-3-methylbutan-1-ol, the dibromo adduct 1,2-dibromo-3-methylbutane, and potentially a rearrangement product, 2-bromo-2-methylbutan-3-ol, through a hydride shift. The formation and proportion of these byproducts are highly dependent on the reaction conditions.
Q4: How can I purify the desired this compound from the reaction mixture?
A4: Purification is typically achieved through a combination of techniques. After the reaction is complete, an aqueous workup is performed to remove water-soluble byproducts like succinimide. The organic layer is then extracted with a suitable solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. Final purification is usually accomplished by fractional distillation or column chromatography to separate the desired product from the isomeric and dibromo byproducts.
Experimental Protocol (Representative)
This protocol is a general representation for the synthesis of this compound. Optimal conditions may vary and should be determined experimentally.
Materials:
-
3-methyl-1-butene
-
N-bromosuccinimide (NBS), recrystallized
-
Dimethyl sulfoxide (DMSO)
-
Water, deionized
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methyl-1-butene (1.0 eq) in a 1:1 mixture of DMSO and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add recrystallized N-bromosuccinimide (1.05 eq) in portions over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alkene.
-
Quench the reaction by adding an equal volume of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. | 1. Increase reaction time or slightly increase the temperature (monitor for side reactions). Ensure efficient stirring. |
| 2. Decomposition of NBS. | 2. Use freshly recrystallized NBS. Store NBS in a cool, dark, and dry place. | |
| 3. Loss of product during workup. | 3. Ensure complete extraction by performing multiple extractions. Avoid overly vigorous washing that can lead to emulsion formation. | |
| High percentage of 1,2-dibromo-3-methylbutane | 1. Low water concentration in the solvent system. | 1. Ensure the use of an aqueous solvent system with sufficient water content. |
| 2. Reaction temperature is too high. | 2. Maintain a low reaction temperature (0-5 °C) during the addition of NBS. | |
| High percentage of regioisomer (2-bromo-3-methylbutan-1-ol) | 1. Inherent regioselectivity of the reaction. | 1. While the formation of the desired regioisomer is favored, some amount of the other isomer is expected. Optimize reaction conditions (solvent, temperature) to maximize the desired product. Purification by chromatography is often necessary. |
| Presence of a rearranged product (2-bromo-2-methylbutan-3-ol) | 1. Formation of a carbocation intermediate followed by a hydride shift. | 1. This is more likely under acidic conditions or with certain brominating agents. Using NBS in a neutral aqueous system generally minimizes carbocation rearrangements. Ensure the absence of acidic impurities. |
| Formation of α-bromoketones | 1. Oxidation of the alcohol product by NBS. | 1. Add NBS slowly and in portions to maintain a low concentration in the reaction mixture. Avoid using a large excess of NBS. |
| Reaction does not start or is very slow | 1. Impure starting materials. | 1. Ensure the purity of 3-methyl-1-butene and use recrystallized NBS. |
| 2. Insufficient stirring. | 2. Use a magnetic stirrer and ensure the reaction mixture is homogeneous. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Troubleshooting Logic Flow
Technical Support Center: Synthesis of 1-Bromo-3-methylbutan-2-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-bromo-3-methylbutan-2-ol.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Suboptimal Reagent Quality: The purity of N-bromosuccinimide (NBS) is crucial. Old or impure NBS can lead to side reactions. It is recommended to use freshly recrystallized NBS to minimize the formation of α-bromoketones and dibromo compounds.[1]
-
Incorrect Reaction Temperature: The formation of the bromonium ion is typically carried out at low temperatures, often 0°C, to control the reaction rate and prevent side reactions.[1] Allowing the temperature to rise can decrease the selectivity of the reaction.
-
Insufficient Water Concentration: Water acts as the nucleophile that attacks the bromonium ion intermediate to form the desired bromohydrin.[2][3][4] If the concentration of water is too low, the bromide ion (from NBS) can compete as the nucleophile, leading to the formation of the dibromo byproduct. The reaction is often performed in a mixture of an organic solvent and water, such as 50% aqueous DMSO or THF.[1]
-
Volatilization of Starting Material: The starting material, 3-methyl-1-butene, is a volatile low-boiling alkene. Ensure your reaction setup is well-sealed and maintained at the appropriate temperature to prevent loss of this reactant.
Question: I am observing a significant amount of a dibromo byproduct (1,2-dibromo-3-methylbutane) in my crude product. How can I prevent this?
Answer: The formation of a dibromo byproduct occurs when the bromide ion, instead of water, attacks the bromonium ion intermediate. To minimize this side reaction:
-
Ensure High Water Concentration: Use a solvent system with a sufficient amount of water (e.g., 50% aqueous DMSO or THF) to outcompete the bromide ion as the nucleophile.[1][2]
-
Slow Addition of NBS: Add the NBS portion-wise to the reaction mixture.[1] This maintains a low concentration of bromine and bromide ions in the solution at any given time, favoring the attack by the solvent (water).[5]
Question: My final product seems to be contaminated with succinimide. How can I effectively remove it?
Answer: Succinimide is a byproduct of the reaction when using NBS. It is soluble in water. To remove it:
-
Aqueous Workup: During the workup of the reaction, perform several washes of the organic layer with water or a saturated sodium bicarbonate solution. This will extract the water-soluble succinimide into the aqueous layer.
-
Filtration: If succinimide precipitates out of the solution, it can be removed by filtration before proceeding with the extraction.
Frequently Asked Questions (FAQs)
What is the expected regioselectivity for the addition of the hydroxyl group?
The reaction follows Markovnikov's rule. The nucleophile (water) will preferentially attack the more substituted carbon of the bromonium ion intermediate.[3][6][7][8] In the case of 3-methyl-1-butene, the hydroxyl group will add to the carbon at position 2, and the bromine will add to the carbon at position 1, yielding this compound.
What is the stereochemistry of this reaction?
The reaction proceeds via an anti-addition mechanism.[1][5][6] The water molecule attacks the bromonium ion from the side opposite to the bromine bridge. This results in the bromine and hydroxyl groups being on opposite faces of the original double bond.
Can I use molecular bromine (Br₂) instead of NBS?
While molecular bromine can be used, NBS is generally preferred for several reasons:
-
Safety: NBS is a solid and is easier and safer to handle than liquid bromine.[4]
-
Controlled Reaction: NBS provides a slow and controlled concentration of bromine in the reaction mixture, which can help to minimize side reactions like the formation of the dibromo adduct.[4][5]
Quantitative Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Yield |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine (Br₂) | N-Bromosuccinimide | Higher yields and fewer byproducts are generally observed with NBS due to its ability to provide a low, steady concentration of bromine.[1][5] |
| Solvent System | 50% aq. DMSO | 50% aq. THF | Acetonitrile/Water | Solvents like DMSO and THF are effective at solvating the bromonium ion intermediate, facilitating the nucleophilic attack by water.[1][7] |
| Temperature | 0°C | Room Temperature | Reflux | Lower temperatures (0°C) are preferred to control the reaction rate and minimize the formation of side products.[1] |
| NBS Purity | Recrystallized | As purchased (yellowish) | As purchased (pure white) | Using freshly recrystallized NBS can significantly reduce side reactions and improve the yield of the desired bromohydrin.[1] |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-methyl-1-butene using N-bromosuccinimide.
Materials:
-
3-methyl-1-butene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butene (1 equivalent) in a 1:1 mixture of DMSO and deionized water.
-
Cool the flask in an ice bath to 0°C with stirring.
-
Once the temperature has stabilized, add N-bromosuccinimide (1.1 equivalents) to the solution in small portions over a period of 15-20 minutes, ensuring the temperature remains at or below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold deionized water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]
stability and storage conditions for 1-bromo-3-methylbutan-2-ol
This technical support guide provides essential information on the stability and storage of 1-bromo-3-methylbutan-2-ol, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C5H11BrO[1][2][3]. It is structurally a secondary alcohol and a primary alkyl bromide.
Q2: What are the primary hazards associated with this compound?
According to its GHS classification, this compound is a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation[1].
Q3: What are the recommended storage conditions for this compound?
Q4: What materials are incompatible with this compound?
Based on the reactivity of similar halogenated organic compounds, this compound is likely incompatible with strong oxidizing agents, strong bases, and some metals[4]. Contact with these materials should be avoided to prevent vigorous or explosive reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has developed a yellow or brown tint. | Decomposition due to exposure to light or air. | Discard the reagent as it may contain impurities that could affect experimental outcomes. For future prevention, store in an amber or opaque container and consider purging the headspace with an inert gas like argon or nitrogen before sealing. |
| Inconsistent reaction yields. | 1. Impure starting material. 2. Incomplete reaction. 3. Side reactions. | 1. Verify the purity of this compound using techniques like NMR or GC-MS. 2. Monitor the reaction progress using TLC or another appropriate analytical method to ensure it has gone to completion. 3. Consider the possibility of elimination or substitution reactions and adjust reaction conditions (e.g., temperature, base) accordingly. |
| Formation of unexpected byproducts. | The presence of the hydroxyl and bromide functional groups allows for potential intramolecular or intermolecular reactions, such as ether or epoxide formation, especially in the presence of a base. | Characterize the byproducts to understand the side reaction pathway. Modifying the reaction conditions, such as using a milder base or protecting the alcohol group, may be necessary. |
| Precipitate forms upon storage. | Polymerization or decomposition product. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C5H11BrO[1][2][3] |
| Molecular Weight | 167.04 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 1438-12-6[2][7] |
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, handling of this compound requires strict safety protocols.
-
Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood[5][8].
-
Personal Protective Equipment :
-
Handling Precautions :
Visual Guides
References
- 1. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | 1438-12-6 | Buy Now [molport.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
optimizing reaction conditions for 1-bromo-3-methylbutan-2-ol with Grignard reagents
Technical Support Center: Grignard Reactions with 1-bromo-3-methylbutan-2-ol
Welcome to the technical support center for optimizing reactions with this compound and Grignard reagents. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve successful outcomes in their experiments.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the reaction of this compound with Grignard reagents.
Q1: My Grignard reaction is failing, and I'm recovering my starting materials or seeing low yield. What is the most likely cause?
A: The most common cause of failure is the acidic hydroxyl group (-OH) on this compound. Grignard reagents are very strong bases and will react with the acidic proton of the alcohol in a rapid acid-base reaction.[1][2] This "quenches" the Grignard reagent, converting it into an unreactive alkane and preventing it from acting as a nucleophile. One equivalent of your Grignard reagent is consumed for every equivalent of the alcohol.
Q2: I've observed the formation of an unexpected product, 2-isopropyl-oxirane. Why is this happening?
A: The Grignard reagent can act as a base, deprotonating the hydroxyl group to form a magnesium alkoxide. This intermediate can then undergo an intramolecular SN2 reaction (a Williamson ether synthesis), where the oxygen attacks the carbon bearing the bromine, displacing the bromide ion to form an epoxide ring.[3] This is a significant potential side reaction.
Q3: How can I prevent the Grignard reagent from reacting with the hydroxyl group?
A: The standard solution is to "protect" the hydroxyl group before introducing the Grignard reagent.[4][5] This involves converting the alcohol into a functional group that is stable under the basic conditions of the Grignard reaction. After the Grignard reaction is complete, the protecting group is removed to regenerate the alcohol.
Q4: What are the best protecting groups for this reaction?
A: The most common and effective protecting groups for alcohols in the context of Grignard reactions are silyl ethers.[1][2][6] They are easy to install, stable to Grignard reagents and other strong bases, and can be removed under mild conditions.[1][5]
-
Trimethylsilyl (TMS) ethers: Good for simple applications, but can be somewhat labile.
-
tert-Butyldimethylsilyl (TBDMS or TBS) ethers: More robust and widely used due to their greater stability.
-
Triisopropylsilyl (TIPS) ethers: Offer even greater steric bulk and stability.
Tetrahydropyranyl (THP) ethers are also a viable option as they are stable under basic conditions.[2][6]
Q5: Besides protecting the alcohol, what other general conditions are critical for a successful Grignard reaction?
A: Grignard reactions are highly sensitive to protic sources.
-
Anhydrous Conditions: All glassware must be scrupulously dried (flame-dried or oven-dried), and all solvents and reagents must be anhydrous (water-free).[7][8][9] Water will rapidly destroy the Grignard reagent.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They stabilize the Grignard reagent complex.[9][10] THF is often preferred for its higher boiling point and better solvating properties.[9]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can inhibit the reaction. Activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings can help initiate the reaction.[7][11][12]
Data Presentation: Protecting Group Comparison
The table below summarizes common protecting groups for alcohols and their typical reaction conditions.
| Protecting Group | Reagent for Protection | Base/Catalyst | Typical Solvent | Deprotection Reagent |
| TMS (Trimethylsilyl) | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N), Imidazole | DCM, THF | TBAF, Acetic Acid, HCl |
| TBDMS/TBS (tert-Butyldimethylsilyl) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMAP | DMF, DCM | TBAF, HF•Pyridine, p-TsOH |
| TIPS (Triisopropylsilyl) | Triisopropylsilyl chloride (TIPSCl) | Imidazole, DMAP | DMF, DCM | TBAF, HF•Pyridine |
| THP (Tetrahydropyranyl) | 3,4-Dihydropyran (DHP) | p-Toluenesulfonic acid (p-TsOH), PPTS | DCM, THF | Aqueous Acid (e.g., HCl, Acetic Acid) |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq.) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM).
-
Addition of Base: Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
-
Addition of Silyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield 1-((tert-butyldimethylsilyl)oxy)-1-bromo-3-methylbutane.
Protocol 2: Grignard Reaction with Protected Substrate
This protocol assumes the use of a generic Grignard reagent (R-MgBr). Replace 'R' with the desired alkyl or aryl group.
-
Preparation: Add the protected bromohydrin from Protocol 1 (1 eq.) to a flame-dried, three-necked flask under an inert atmosphere. Dissolve it in anhydrous THF.
-
Grignard Addition: Cool the flask to 0 °C or a lower temperature (e.g., -78 °C) to control the reaction rate, especially during initial trials.[13][14] Slowly add the Grignard reagent solution (R-MgBr, 1.2-1.5 eq.) via a syringe or dropping funnel. A color change or gentle reflux may be observed.[11]
-
Reaction: After the addition is complete, allow the reaction to stir at the chosen temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[8]
-
Workup: Extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the TBDMS Group
-
Preparation: Dissolve the purified product from Protocol 2 in THF in a plastic vial (as HF can etch glass).
-
Addition of TBAF: Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.) to the mixture.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC until the silyl ether is consumed.
-
Workup: Concentrate the reaction mixture. Add water and extract three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final alcohol product by flash column chromatography.
Visualizations
Below are diagrams illustrating the key chemical pathways and experimental logic.
Caption: Competing reaction pathways for the unprotected alcohol.
Caption: Workflow for the protection-based synthesis strategy.
Caption: Mechanism of the intramolecular side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. zmsilane.com [zmsilane.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. physicsforums.com [physicsforums.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Technical Support Center: Stereocontrol in 1-Bromo-3-methylbutan-2-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-methylbutan-2-ol. The focus is on addressing common challenges in achieving desired stereochemical outcomes in reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SC-001 | Poor Diastereoselectivity in Bromohydrin Formation: My reaction to form this compound from 3-methyl-1-butene is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity? | The bulky isopropyl group can sterically hinder the approach of the nucleophile, leading to reduced facial selectivity. Reaction temperature might be too high, reducing the energetic difference between the diastereomeric transition states. The choice of brominating agent and solvent can also influence selectivity. | 1. Lower the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance the kinetic resolution of the diastereomeric transition states. 2. Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar protic solvent like water or a mixture of DMSO and water is a common choice for bromohydrin formation.[1] The succinimide byproduct can sometimes influence the reaction environment. Consider exploring other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). 3. Solvent Effects: The solvent can influence the stability of the bromonium ion intermediate and the transition state of the nucleophilic attack. Experiment with different solvent systems, such as aqueous acetone or aqueous THF, to optimize diastereoselectivity. |
| SC-002 | Formation of Side Products: I am observing significant amounts of a dibrominated product and/or a rearranged product in my reaction. How can I minimize these side reactions? | Dibromination: This occurs when the bromide ion competes with water as the nucleophile, attacking the bromonium ion. This is more prevalent in non-aqueous or low-water content solvents.[2] Rearrangement: Although less common in bromohydrin formation due to the bridged bromonium ion intermediate, carbocationic character can develop at the more substituted carbon, potentially leading to hydride or alkyl shifts, especially under acidic conditions. | 1. Ensure High Water Concentration: To favor halohydrin formation over di-bromination, use water as a co-solvent in sufficient quantity.[2] 2. Control pH: Maintain a neutral or slightly basic pH to minimize the risk of acid-catalyzed rearrangements. Buffering the reaction mixture can be beneficial. 3. Use of NBS: N-Bromosuccinimide (NBS) is often preferred over Br2 as it can generate a low, steady concentration of bromine in situ, which can help to suppress side reactions. |
| SC-003 | Difficulty in Separating Diastereomers: I have a mixture of diastereomers of this compound that are difficult to separate by column chromatography. What are my options? | Diastereomers of relatively small molecules with similar polarities can be challenging to separate. The hydroxyl and bromo groups offer limited handles for significant polarity differences. | 1. Derivative Formation: Convert the alcohol to an ester (e.g., acetate, benzoate) or a silyl ether. The increased steric bulk and different electronic properties of the derivative can often lead to better separation by chromatography. The protecting group can be removed after separation. 2. Alternative Chromatographic Techniques: Consider using a different stationary phase for your column chromatography (e.g., alumina instead of silica gel) or explore preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column. |
| SC-004 | Poor Enantioselectivity in Asymmetric Reactions: I am attempting an enantioselective reaction starting from this compound, but the enantiomeric excess (ee) of my product is low. What factors should I consider? | The stereocenter at C3 bearing the isopropyl group can influence the facial selectivity of an attack at C2, but this effect may not be strong enough to induce high enantioselectivity without a chiral catalyst or reagent. The choice of catalyst, ligand, solvent, and temperature are all critical for achieving high ee. | 1. Catalyst and Ligand Screening: The selection of the chiral catalyst and its corresponding ligand is paramount. A systematic screening of different catalyst/ligand combinations is often necessary to find the optimal system for your specific transformation. 2. Temperature Optimization: As with diastereoselectivity, lower reaction temperatures generally lead to higher enantioselectivity. 3. Substrate Control vs. Reagent Control: If the inherent chirality of the substrate is not providing sufficient stereocontrol, consider strategies that rely on a chiral reagent or auxiliary to direct the stereochemical outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the bromohydrin formation from 3-methyl-1-butene?
A1: The reaction of an alkene with a bromine source in the presence of water proceeds via an anti-addition mechanism.[1][3] This means that the bromine atom and the hydroxyl group will add to opposite faces of the double bond. The reaction involves the formation of a cyclic bromonium ion intermediate. Water then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine atom. This results in the formation of a trans or anti product. For 3-methyl-1-butene, this will lead to a racemic mixture of (2R,3S)- and (2S,3R)-1-bromo-3-methylbutan-2-ol and (2S,3S)- and (2R,3R)-1-bromo-3-methylbutan-2-ol. The regioselectivity generally follows Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion intermediate.[1]
Q2: How does the isopropyl group in this compound influence the stereocontrol of subsequent reactions?
A2: The bulky isopropyl group at the C3 position can exert significant steric influence on reactions occurring at the adjacent C2 and C1 positions. This can be exploited to achieve diastereoselectivity in certain reactions. For example, in a nucleophilic substitution at C2, the incoming nucleophile may preferentially attack from the face opposite to the bulky isopropyl group to minimize steric hindrance. This is an example of substrate-controlled stereoselectivity. The extent of this control depends on the nature of the reactants and the reaction conditions.
Q3: What are some common subsequent reactions of this compound where stereocontrol is crucial?
A3: this compound is a valuable intermediate for the synthesis of various chiral compounds. A common subsequent reaction is the intramolecular SN2 reaction to form an epoxide. This reaction is stereospecific and requires the hydroxyl group and the bromine atom to be in an anti-periplanar conformation. Therefore, the stereochemistry of the starting bromohydrin directly dictates the stereochemistry of the resulting epoxide. Other reactions include nucleophilic substitution at the carbon bearing the bromine or oxidation of the alcohol, where the existing stereocenters can influence the stereochemical outcome of the new stereocenter being formed.
Q4: Are there any particular safety precautions I should take when working with this compound?
A4: Yes, this compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Diastereoselective Bromohydrin Formation from 3-Methyl-1-butene
This protocol describes a general procedure for the synthesis of this compound with an emphasis on achieving good diastereoselectivity.
Materials:
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3-methyl-1-butene
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N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
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Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
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Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1-butene (1.0 equiv) in a 10:1 mixture of DMSO and water.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers.
Expected Outcome: This procedure should yield a mixture of diastereomers of this compound. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Protocol 2: Epoxidation of this compound
This protocol describes the stereospecific synthesis of the corresponding epoxide from a diastereomerically enriched sample of this compound.
Materials:
-
This compound (diastereomerically enriched)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the epoxide may be volatile).
-
The crude epoxide can be purified by careful distillation or flash chromatography if necessary.
Visualizations
References
Navigating the Scale-Up of 1-Bromo-3-methylbutan-2-ol Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of 1-bromo-3-methylbutan-2-ol, particularly during scale-up, unforeseen challenges can arise. This technical support guide provides a structured approach to troubleshooting common issues encountered during this synthesis, which typically involves the ring-opening of 3-methyl-1,2-epoxybutane with hydrobromic acid.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the reaction scale-up, offering potential causes and solutions in a question-and-answer format.
Q1: The reaction is sluggish or incomplete, even after extended reaction times. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Acid Catalyst: The protonation of the epoxide oxygen is the first and crucial step for the ring-opening to occur. An inadequate amount of hydrobromic acid (HBr) will result in a slow reaction rate.
-
Low Reaction Temperature: While exothermic, the reaction may require a certain activation energy to proceed at a reasonable rate.
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Poor Mass Transfer: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction.
Solutions:
-
Optimize Catalyst Loading: Carefully control the stoichiometry of HBr. A slight excess may be beneficial, but a large excess can promote side reactions.
-
Adjust Temperature: Gently warm the reaction mixture. Monitor the temperature closely to prevent runaway reactions, especially during the initial phase of the scale-up.
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Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous mixture of the epoxide and the acidic aqueous phase. For larger vessels, consider the use of overhead stirrers with appropriate impeller designs.
Q2: The yield of the desired this compound is lower than expected, and a significant amount of a diol byproduct is observed. How can this be addressed?
Possible Cause:
-
Presence of Excess Water: Hydrobromic acid is typically aqueous. If the concentration of HBr is too low (i.e., too much water is present), water can compete with the bromide ion as a nucleophile, leading to the formation of 3-methylbutane-1,2-diol.[1][2]
Solutions:
-
Use Concentrated HBr: Employ a higher concentration of hydrobromic acid to favor the attack of the bromide ion.
-
Anhydrous HBr: For critical applications requiring minimal diol formation, consider using anhydrous HBr in a suitable organic solvent. This, however, requires careful handling due to the corrosive and hazardous nature of gaseous HBr.
Q3: The major product isolated is the constitutional isomer, 2-bromo-3-methylbutan-1-ol. What is causing this and how can it be minimized?
Possible Cause:
-
Incorrect Regioselectivity: While the acid-catalyzed ring-opening of 3-methyl-1,2-epoxybutane is expected to favor the attack of the bromide at the more substituted carbon (C2), leading to this compound, certain conditions can influence this selectivity.[3][4] Under kinetically controlled conditions at lower temperatures, the desired isomer is favored.
Solutions:
-
Temperature Control: Maintain a low to moderate reaction temperature. High temperatures can sometimes lead to a loss of regioselectivity.
-
Choice of Acid: While HBr is the reagent of choice for this transformation, the use of other Lewis or Brønsted acids in combination with a bromide source could be explored to fine-tune the selectivity, though this would require significant process development.
Q4: During work-up, emulsions are forming, making phase separation difficult. How can this be resolved?
Possible Causes:
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Presence of Amphiphilic Intermediates: Partially reacted starting material or certain side products can act as surfactants, leading to the formation of stable emulsions.
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Vigorous Shaking during Extraction: Overly aggressive mixing during the liquid-liquid extraction can create fine droplets that are slow to coalesce.
Solutions:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Inversion: During extraction, gently invert the separatory funnel rather than shaking it vigorously.
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Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help to break the emulsion.
Frequently Asked Questions (FAQs)
What is the expected regioselectivity of the epoxide ring-opening with HBr?
Under acidic conditions, the ring-opening of an unsymmetrical epoxide like 3-methyl-1,2-epoxybutane proceeds via a mechanism with significant SN1 character. This means the nucleophile (bromide) will preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. Therefore, the major product is expected to be this compound.[2][4]
What are the main side products to expect in this reaction?
The primary side products are the constitutional isomer, 2-bromo-3-methylbutan-1-ol (from attack at the less substituted carbon), and 3-methylbutane-1,2-diol (from the attack of water).[1]
How can the product be purified on a larger scale?
Fractional distillation under reduced pressure is the most common method for purifying this compound. The reduced pressure is necessary to lower the boiling point and prevent decomposition of the product at high temperatures.
What safety precautions should be taken during the scale-up of this reaction?
-
Corrosive Reagents: Hydrobromic acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is exothermic. On a larger scale, the heat generated can be significant. Use a reaction vessel with adequate cooling capacity (e.g., an ice bath or a jacketed reactor) and monitor the internal temperature carefully. Add reagents slowly to control the rate of heat evolution.
-
Pressure Build-up: If the reaction is not adequately cooled, the heat generated could cause the solvent to boil, leading to a pressure build-up in a closed system. Ensure the reaction setup is appropriately vented.
Data Presentation
| Parameter | Starting Material: 3-methyl-1,2-epoxybutane | Reagent | Product: this compound |
| Molar Ratio | 1 equivalent | HBr (48% aq.): 1.1 - 1.5 equivalents | - |
| Typical Yield | - | - | 70-85% |
| Reaction Temp. | 0 °C to room temperature | - | - |
| Reaction Time | 2-6 hours | - | - |
| Boiling Point | ~87 °C | - | ~75-78 °C at 15 mmHg |
Note: These values are approximate and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Synthesis of 3-methyl-1,2-epoxybutane (Starting Material)
This protocol describes a common method for the epoxidation of the corresponding alkene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in DCM to the stirred alkene solution over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium sulfite. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by distillation.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place 3-methyl-1,2-epoxybutane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 48% aqueous hydrobromic acid to the stirred epoxide. The addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the consumption of the epoxide by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or DCM.
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.
Visualization
Figure 1. A troubleshooting flowchart for the scale-up synthesis of this compound.
References
- 1. Buy 3-Methylbutane-1,2-diol | 50468-22-9 [smolecule.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgosolver.com [orgosolver.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
removal of unreacted starting materials from 1-bromo-3-methylbutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-bromo-3-methylbutan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted starting materials from this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with unreacted 3-methyl-1-buten-2-ol. | Incomplete reaction. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material. 2. Purification: If the reaction is complete, separate the product from the unreacted alkene via fractional distillation under reduced pressure. Due to their different boiling points, this should be an effective separation method. |
| Product contains succinimide. | N-bromosuccinimide (NBS) was used as the brominating agent, and its byproduct, succinimide, is present. | 1. Aqueous Workup: Perform an aqueous workup by washing the reaction mixture with water to remove the water-soluble succinimide. 2. Base Wash: A wash with a dilute basic solution, such as sodium bicarbonate, can also aid in the removal of succinimide. |
| Product is contaminated with unreacted N-bromosuccinimide (NBS). | An excess of NBS was used in the reaction. | 1. Quenching: Quench the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining NBS. 2. Aqueous Extraction: Follow up with an aqueous extraction to remove the resulting salts. |
| Product is contaminated with a diol (e.g., 3-methyl-1,2-butanediol). | This can occur if the starting material was a diol or if there was undesired dihydroxylation of the alkene. | Chromatographic Separation: Utilize column chromatography to separate the more polar diol from the desired bromohydrin. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. |
| Low yield of this compound. | Several factors could contribute, including incomplete reaction, side reactions, or loss during workup. | 1. Optimize Reaction Conditions: Ensure the reaction temperature and time are optimized for the specific substrate and reagents. 2. Minimize Side Reactions: Use a non-nucleophilic solvent to minimize the formation of byproducts. 3. Careful Workup: Handle the product carefully during extractions and distillations to minimize losses. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most probable synthetic route to this compound is the halohydrin formation from an alkene. Therefore, the most common starting material is 3-methyl-1-buten-2-ol . The reaction typically involves the use of a bromine source like N-bromosuccinimide (NBS) in the presence of water.
Q2: How can I effectively remove unreacted 3-methyl-1-buten-2-ol from my final product?
A2: Fractional distillation under reduced pressure is the most effective method for separating unreacted 3-methyl-1-buten-2-ol from this compound due to their different boiling points.
Q3: I've used N-bromosuccinimide (NBS) in my reaction. How do I get rid of the succinimide byproduct?
A3: Succinimide is soluble in water. An aqueous workup, involving washing the organic layer with water, is usually sufficient to remove it. A wash with a dilute solution of sodium bicarbonate can also be beneficial.
Q4: What is the best way to remove unreacted N-bromosuccinimide (NBS)?
A4: Unreacted NBS can be quenched by adding a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture. This will convert NBS to water-soluble byproducts that can be removed during an aqueous workup.
Q5: My product appears to be contaminated with a more polar impurity. What could it be and how do I remove it?
A5: If you started with an alkene, a possible polar impurity is a diol, such as 3-methyl-1,2-butanediol, formed from an undesired dihydroxylation side reaction. This can be effectively removed using column chromatography on silica gel.
Experimental Protocols
Synthesis of this compound from 3-methyl-1-buten-2-ol
This protocol describes a general procedure for the synthesis of this compound via halohydrin formation.
Materials:
-
3-methyl-1-buten-2-ol
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1-buten-2-ol in a mixture of DMSO and water.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₅H₁₁BrO | 167.04 | Not readily available, estimated to be higher than starting material. | Soluble in organic solvents. |
| 3-Methyl-1-buten-2-ol | C₅H₁₀O | 86.13 | ~121-122 | Soluble in water and organic solvents. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Decomposes | Soluble in acetone, THF, DMSO; sparingly soluble in water. |
| Succinimide | C₄H₅NO₂ | 99.09 | 287-290 | Soluble in water and ethanol. |
Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Preventing Rearrangement Reactions of 1-bromo-3-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rearrangement reactions of 1-bromo-3-methylbutan-2-ol during experimental procedures.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-isopropyloxirane product. | 1. Carbocation Rearrangement: Reaction conditions are promoting an SN1-type mechanism, leading to a 1,2-hydride shift and subsequent formation of undesired isomeric products. 2. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the alcohol, slowing down the desired intramolecular SN2 reaction. 3. Intermolecular Side Reactions: The concentration of the bromohydrin is too high, favoring intermolecular reactions over the desired intramolecular cyclization. | 1. Utilize a Strong, Non-Nucleophilic Base: Employ a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to favor the intramolecular SN2 reaction (Williamson Ether Synthesis). This avoids the formation of a carbocation intermediate. 2. Ensure Anhydrous Conditions: Any moisture will consume the strong base. Use anhydrous solvents and reagents. 3. Use Dilute Conditions: Running the reaction at a lower concentration can favor the intramolecular pathway. |
| Formation of unexpected byproducts, such as 2-methyl-3-buten-2-ol or 3-methyl-2-butanone. | 1. 1,2-Hydride Shift: The secondary carbocation formed from the departure of the bromide ion rearranges to a more stable tertiary carbocation. This can lead to the formation of rearranged alcohols or ketones after workup. 2. Elimination Reactions: The use of a sterically hindered or strong base at elevated temperatures can promote E2 elimination reactions. | 1. Force an SN2 Pathway: As mentioned above, the use of a strong, non-nucleophilic base like NaH ensures a concerted intramolecular SN2 reaction, which proceeds without a carbocation intermediate, thus preventing any hydride shifts. 2. Control Reaction Temperature: Maintain a low to moderate reaction temperature to disfavor elimination pathways. The intramolecular Williamson ether synthesis can often be carried out effectively at room temperature. |
| Reaction is sluggish or does not go to completion. | 1. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material. 2. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or a slow reaction rate. | 1. Use a Stoichiometric Amount of Strong Base: At least one equivalent of a strong base like NaH should be used to ensure complete deprotonation of the alcohol. 2. Select an Appropriate Aprotic Solvent: Tetrahydrofuran (THF) or diethyl ether are good choices for the intramolecular Williamson ether synthesis as they are aprotic and can solvate the alkoxide intermediate. |
Frequently Asked Questions (FAQs)
Q1: Why are rearrangement reactions a problem when working with this compound?
A1: Rearrangement reactions, specifically 1,2-hydride shifts, are a common issue with this compound under conditions that favor a carbocation intermediate (e.g., SN1 conditions). The initial secondary carbocation formed upon departure of the bromide can rearrange to a more stable tertiary carbocation. This leads to a mixture of products and reduces the yield of the desired, non-rearranged product.[1][2][3]
Q2: What is the primary rearrangement product observed?
A2: The primary rearrangement product results from a 1,2-hydride shift. The hydrogen atom on the same carbon as the hydroxyl group migrates to the adjacent carbon where the bromide was attached. This forms a more stable tertiary carbocation, which can then be attacked by a nucleophile or be eliminated to form various isomeric products.
Q3: How can I prevent these rearrangement reactions?
A3: The most effective method is to employ reaction conditions that favor a concerted, intramolecular SN2 mechanism, which avoids the formation of a carbocation intermediate. This can be achieved through an intramolecular Williamson ether synthesis.[4][5]
Q4: What is the intramolecular Williamson ether synthesis?
A4: The intramolecular Williamson ether synthesis is a reaction used to form cyclic ethers, such as epoxides, from halohydrins.[4][5] In the case of this compound, a strong, non-nucleophilic base is used to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an SN2 fashion to form the epoxide, 2-isopropyloxirane.[5]
Q5: Which base is best for this reaction?
A5: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice. Its strength ensures complete deprotonation of the alcohol, and its non-nucleophilic nature prevents it from participating in competing intermolecular SN2 reactions. Other strong, non-nucleophilic bases like potassium tert-butoxide can also be used.
Experimental Protocol: Prevention of Rearrangement via Intramolecular Williamson Ether Synthesis
This protocol details the conversion of this compound to 2-isopropyloxirane, a method that effectively prevents rearrangement reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under a nitrogen atmosphere, add a magnetic stir bar to a flame-dried round-bottom flask.
-
Reagent Addition: Suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Starting Material Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure 2-isopropyloxirane.
Quantitative Data Summary
The following table summarizes the expected product distribution when reacting this compound under different conditions. The intramolecular Williamson ether synthesis provides a significantly higher yield of the desired, non-rearranged product.
| Reaction Conditions | Desired Product (2-isopropyloxirane) Yield | Rearrangement Product(s) Yield |
| Intramolecular Williamson Ether Synthesis (NaH, THF, 25°C) | >95% | <5% |
| Solvolysis (e.g., in hot ethanol) | <20% | >80% |
Note: Yields are approximate and can vary based on specific reaction conditions and execution.
Visualizations
Caption: SN1 reaction pathway leading to carbocation rearrangement.
Caption: Workflow for preventing rearrangement via SN2 cyclization.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 1-bromo-3-methylbutan-2-ol, a halogenated alcohol of interest in synthetic organic chemistry and drug development. The selection of an appropriate analytical technique is crucial for confirming the structure, purity, and quantity of this compound. This document outlines the principles, experimental data, and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) in the analysis of this compound.
At a Glance: Comparison of Analytical Methods
| Analytical Method | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including connectivity of atoms and chemical environment. | Small sample size (mg), soluble in a deuterated solvent. | Unambiguous structure elucidation. | Relatively low sensitivity compared to MS. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Small sample size (mg), can be solid, liquid, or gas. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition; fragmentation patterns aid in structural elucidation. | Very small sample size (µg to ng), requires ionization. | High sensitivity and specificity. | Isomers can be difficult to distinguish without tandem MS. |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds in a mixture; determination of purity. | Small sample size (µL), must be volatile and thermally stable. | Excellent separation efficiency for complex mixtures. | Not suitable for non-volatile or thermally labile compounds. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound (C₅H₁₁BrO, Molar Mass: 167.04 g/mol [1]), both ¹H and ¹³C NMR provide critical data.
Expected ¹H NMR Spectral Data:
Due to the chiral center at C2, the protons on C1 and the methyl groups on C3 are diastereotopic and may exhibit complex splitting patterns. Below are predicted chemical shifts and multiplicities based on the structure and data from similar compounds.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -OH | ~1.5-3.5 | Broad singlet |
| H on C2 | ~3.6-4.0 | Multiplet |
| H on C1 | ~3.4-3.6 | Multiplet |
| H on C3 | ~1.8-2.2 | Multiplet |
| -CH₃ on C3 | ~0.9-1.1 | Doublet |
| -CH₃ on C3 | ~0.9-1.1 | Doublet |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C2 (-CHOH) | ~70-80 |
| C1 (-CH₂Br) | ~40-50 |
| C3 (-CH) | ~30-40 |
| C4, C5 (-CH₃) | ~15-25 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-100 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3550-3200 | Strong, broad |
| C-H stretch (alkane) | 2960-2850 | Strong |
| C-O stretch (alcohol) | 1100-1000 | Strong |
| C-Br stretch | 690-550 | Medium to strong |
For comparison, the IR spectrum of the related compound 1-bromo-3-methylbutane shows strong C-H stretching bands around 2960-2870 cm⁻¹ and a C-Br stretching band.[2][3] The presence of the hydroxyl group in this compound will be clearly indicated by the broad O-H stretching band.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also be used to deduce structural features.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 166 and 168, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Patterns:
-
Loss of a bromine radical (•Br) would result in a fragment at m/z 87.
-
Alpha-cleavage adjacent to the oxygen atom could lead to the loss of a propyl group (C₃H₇•) resulting in a fragment at m/z 123/125, or the loss of a bromomethyl group (•CH₂Br) resulting in a fragment at m/z 73.
-
Dehydration (loss of H₂O) from the molecular ion could produce a fragment at m/z 148/150.
-
The mass spectrum of the related 1-bromo-3-methylbutane shows a characteristic M/M+2 pattern for the molecular ion and fragment ions containing bromine.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.
Gas Chromatography (GC)
GC is an excellent technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or other isomers. The retention time is a characteristic property of a compound under a specific set of GC conditions.
Expected GC Data:
The retention time of this compound will depend on the specific GC column and temperature program used. On a standard non-polar column (like a DB-1 or HP-5), its elution will be influenced by its boiling point and polarity. Due to the hydroxyl group, it will be more polar and have a higher boiling point than the corresponding alkane (1-bromo-3-methylbutane), leading to a longer retention time.
Experimental Protocol: Gas Chromatography (with Flame Ionization Detector - FID)
The experimental protocol for GC is similar to that for GC-MS, with the primary difference being the detector.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A capillary column appropriate for the analysis of polar compounds (e.g., a wax-based column like DB-WAX or a mid-polarity column like DB-17).
-
Injector and Detector Temperature: Typically set 20-50 °C above the maximum oven temperature.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation and peak shape. A typical program might start at 60°C and ramp to 200°C.
-
Carrier Gas: Helium, hydrogen, or nitrogen.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is recorded. The peak area can be used for quantitative analysis to determine the purity of the sample.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis and analytical characterization of this compound.
This guide provides a foundational understanding of the primary analytical methods for characterizing this compound. For definitive identification and characterization, a combination of these techniques is recommended.
References
A Comparative Guide to the Synthesis and Reactivity of 1-bromo-3-methylbutan-2-ol and Other Bromohydrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-bromo-3-methylbutan-2-ol and other bromohydrins in synthetic applications. By examining experimental data on their formation and subsequent reactions, particularly epoxide synthesis, this document aims to inform the selection of appropriate reagents and substrates for efficient and selective chemical transformations.
Introduction to Bromohydrins in Organic Synthesis
Bromohydrins are versatile intermediates in organic synthesis, characterized by the presence of a bromine atom and a hydroxyl group on adjacent carbon atoms. Their utility primarily stems from their role as precursors to epoxides, highly reactive three-membered rings that are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals. The formation of bromohydrins from alkenes and their subsequent conversion to epoxides are fundamental reactions governed by principles of regioselectivity and stereoselectivity.
The reaction of an alkene with a bromine source, such as N-bromosuccinimide (NBS), in the presence of water is a common and effective method for bromohydrin synthesis. This reaction typically proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the bromine and hydroxyl groups across the double bond. The regioselectivity of this addition generally follows Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion.
The subsequent intramolecular cyclization of the bromohydrin to an epoxide is typically achieved by treatment with a base. This reaction proceeds through an intramolecular Williamson ether synthesis, an SN2 reaction where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent bromide. The rate and efficiency of this cyclization can be influenced by steric and electronic factors of the bromohydrin.
This guide will focus on this compound, a bromohydrin derived from the terminal alkene 3-methyl-1-butene, and compare its synthetic performance with other structurally related bromohydrins.
Synthesis of Bromohydrins: A Comparative Overview
The synthesis of bromohydrins from alkenes is a well-established transformation. The choice of alkene substrate can significantly impact the reaction's regioselectivity and yield. Here, we compare the synthesis of this compound with other terminal bromohydrins.
Regioselectivity in Bromohydrin Formation
The reaction of 3-methyl-1-butene with NBS and water is expected to yield predominantly this compound, following Markovnikov's rule. The nucleophilic attack of water occurs at the more substituted secondary carbon, while the bromine atom adds to the terminal, less substituted carbon.
To illustrate the principle of regioselectivity, consider the analogous reaction with 1-methylcyclohexene. The addition of water and bromine to this unsymmetrical alkene can result in two constitutional isomers. Experimental determination of the major product confirms that the hydroxyl group adds to the more substituted carbon atom.[1][2]
Table 1: Regioselectivity in Bromohydrin Synthesis
| Alkene | Brominating Agent | Solvent | Major Product | Regioselectivity |
| 3-Methyl-1-butene | NBS | Water/THF | This compound | Markovnikov |
| 1-Methylcyclohexene | NBS | Water/THF | 2-bromo-1-methylcyclohexan-1-ol | Markovnikov[1][2] |
| Styrene | NBS | Water/DMSO | 2-bromo-1-phenylethan-1-ol | Markovnikov |
Experimental Protocol: Synthesis of a Bromohydrin from an Alkene
The following is a general procedure for the synthesis of a bromohydrin from an alkene using NBS and water, which can be adapted for the synthesis of this compound.
Materials:
-
Alkene (e.g., 3-methyl-1-butene)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve the alkene in a mixture of THF and water.
-
Add N-bromosuccinimide (NBS) to the stirred solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed.
-
Once the reaction is complete, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude bromohydrin.
-
The crude product can be purified by column chromatography on silica gel if necessary.
A visual representation of the general workflow is provided below.
Reactivity of Bromohydrins: Epoxide Formation
The primary synthetic utility of bromohydrins lies in their conversion to epoxides. This intramolecular cyclization is a key step in many synthetic routes. The rate of this reaction is influenced by the substitution pattern of the bromohydrin, particularly the steric hindrance around the reaction centers.
Influence of Steric Hindrance on Epoxidation Rate
The conversion of a bromohydrin to an epoxide is an intramolecular SN2 reaction. As with all SN2 reactions, steric hindrance plays a crucial role. Increased steric bulk around the carbon bearing the bromine atom or the attacking alkoxide can slow down the rate of cyclization.
In the case of this compound, the bromine is on a primary carbon, and the hydroxyl group is on a secondary carbon bearing an isopropyl group. Compared to a linear terminal bromohydrin like 1-bromobutan-2-ol, the isopropyl group in this compound introduces additional steric bulk near the reacting center. This increased steric hindrance is expected to decrease the rate of epoxide formation.
Table 2: Predicted Relative Rates of Epoxide Formation
| Bromohydrin | Structure | Steric Hindrance at C-2 | Predicted Relative Rate of Epoxidation |
| 1-Bromo-2-propanol | CH3CH(OH)CH2Br | Low | Fast |
| 1-Bromobutan-2-ol | CH3CH2CH(OH)CH2Br | Moderate | Medium |
| This compound | (CH3)2CHCH(OH)CH2Br | High | Slow |
| 1-Bromo-3,3-dimethylbutan-2-ol | (CH3)3CCH(OH)CH2Br | Very High | Very Slow |
Note: The predicted relative rates are based on general principles of steric hindrance in SN2 reactions and require experimental validation for quantitative comparison.
The logical relationship between steric hindrance and the rate of this intramolecular reaction is depicted in the following diagram.
Experimental Protocol: Epoxidation of a Bromohydrin
The following is a general procedure for the conversion of a bromohydrin to an epoxide using a base.
Materials:
-
Bromohydrin (e.g., this compound)
-
Base (e.g., sodium hydroxide, potassium tert-butoxide)
-
Solvent (e.g., methanol, ethanol, THF)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
Procedure:
-
Dissolve the bromohydrin in a suitable solvent in a reaction flask.
-
Add a solution or solid portion of the base to the stirred solution. The reaction is often exothermic and may require cooling.
-
Monitor the reaction by TLC or GC-MS until the starting bromohydrin is consumed.
-
Upon completion, quench the reaction with water and extract the epoxide with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation, as epoxides can be volatile.
-
The resulting epoxide can be used in the next step or purified by distillation if necessary.
Applications in Drug Development
Epoxides are highly valuable intermediates in the synthesis of pharmaceuticals due to their ability to undergo ring-opening reactions with a variety of nucleophiles in a stereospecific manner. This allows for the controlled introduction of new functional groups and the construction of complex stereocenters.
The general synthetic utility of epoxides in medicinal chemistry is illustrated by their conversion to amino alcohols, diols, and other functionalized molecules that are common pharmacophores.
Conclusion
This compound serves as a representative example of a bromohydrin derived from a terminal alkene with moderate steric hindrance. Its synthesis via bromohydrination of 3-methyl-1-butene is expected to proceed with high regioselectivity according to Markovnikov's rule. The subsequent conversion to 2-isopropyloxirane is a standard intramolecular SN2 reaction, the rate of which is anticipated to be slower than that of less sterically hindered terminal bromohydrins. This comparative analysis underscores the importance of considering steric factors in the design of synthetic routes involving bromohydrin cyclization. While direct applications in marketed pharmaceuticals are not explicitly documented, the resulting chiral epoxide, 2-isopropyloxirane, represents a valuable building block for the synthesis of diverse and potentially bioactive molecules. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reactivity of this compound with other bromohydrins.
References
Spectroscopic Showdown: A Comparative NMR Analysis of 1-Bromo-3-methylbutan-2-ol and its Isomer
A detailed spectroscopic comparison of 1-bromo-3-methylbutan-2-ol and its constitutional isomer, 3-bromo-3-methylbutan-2-ol, is presented for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of their respective ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by predicted and experimental data, to facilitate their differentiation and structural elucidation.
Comparative Spectroscopic Data
The key to distinguishing between these two isomers lies in the distinct chemical environments of their protons and carbons, which are reflected in their NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 3-bromo-3-methylbutan-2-ol.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 (CH₂Br) | 3.65 - 3.50 | Doublet of doublets | J(H1,H2) ≈ 4.5, 7.5 |
| H2 (CHOH) | 3.90 - 3.75 | Multiplet | - | |
| H3 (CH(CH₃)₂) | 2.05 - 1.90 | Multiplet | - | |
| H4, H5 (2 x CH₃) | 1.00 - 0.90 | Doublet | J(H4/H5,H3) ≈ 6.8 | |
| OH | Variable | Singlet (broad) | - | |
| 3-Bromo-3-methylbutan-2-ol | H1 (CH₃) | 1.25 | Doublet | J(H1,H2) ≈ 6.5 |
| H2 (CHOH) | 3.85 | Quartet | J(H2,H1) ≈ 6.5 | |
| H4, H5 (2 x CH₃) | 1.80 | Singlet | - | |
| OH | Variable | Singlet (broad) | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C1 (CH₂Br) | ~ 38 |
| C2 (CHOH) | ~ 75 | |
| C3 (CH(CH₃)₂) | ~ 33 | |
| C4, C5 (2 x CH₃) | ~ 18, 19 | |
| 3-Bromo-3-methylbutan-2-ol | C1 (CH₃) | ~ 20 |
| C2 (CHOH) | ~ 78 | |
| C3 (CBr(CH₃)₂) | ~ 65 | |
| C4, C5 (2 x CH₃) | ~ 28 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with TMS (δ 0.00).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
Decoupling: Proton broadband decoupling.
-
Visualization of Spectroscopic Logic
The following diagrams illustrate the key structural features and their expected NMR signaling pathways for this compound.
Caption: Predicted NMR correlations for this compound.
Caption: General workflow for NMR spectroscopic analysis.
comparative study of different synthetic routes to 1-bromo-3-methylbutan-2-ol
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of functionalized molecules is paramount. This guide provides a comparative study of three distinct synthetic routes to 1-bromo-3-methylbutan-2-ol, a valuable chiral building block. The comparison focuses on reaction mechanisms, experimental protocols, and key performance indicators to aid in the selection of the most suitable method for a given application.
Executive Summary of Synthetic Routes
Three plausible synthetic strategies for the preparation of this compound from commercially available starting materials are evaluated:
-
Route 1: Regioselective Halohydrin Formation from 3-methyl-1-butene. This single-step approach involves the reaction of the alkene with a bromine source in an aqueous medium.
-
Route 2: Epoxidation of 3-methyl-1-butene followed by Acid-Catalyzed Ring-Opening. A two-step sequence involving the formation of an epoxide intermediate, which is subsequently opened with hydrobromic acid.
-
Route 3: Selective Reduction of 1-bromo-3-methyl-2-butanone. This route begins with the α-bromination of a ketone, followed by the selective reduction of the carbonyl group.
Comparative Data
The following table summarizes the key quantitative and qualitative aspects of each synthetic route. Please note that where exact experimental data for this specific substrate is not available in the literature, typical values for analogous reactions are provided as an estimate.
| Parameter | Route 1: Halohydrin Formation | Route 2: Epoxidation & Ring-Opening | Route 3: Reduction of α-Bromo Ketone |
| Starting Material | 3-methyl-1-butene | 3-methyl-1-butene | 3-methyl-2-butanone |
| Key Reagents | N-Bromosuccinimide (NBS), H₂O, DMSO | m-Chloroperoxybenzoic acid (m-CPBA), HBr | Bromine, Methanol, Sodium Borohydride |
| Number of Steps | 1 | 2 | 2 |
| Typical Overall Yield | Good (est. 70-85%) | Good to Excellent (est. 75-90%) | Moderate to Good (est. 60-80%) |
| Regioselectivity | High (Markovnikov addition) | High (Epoxidation), High (Ring-opening at less substituted C) | N/A (starts with desired regiochemistry) |
| Stereoselectivity | anti-addition | syn-addition (epoxidation), anti-addition (ring-opening) | Diastereoselective reduction possible |
| Key Advantages | Single step, good regioselectivity. | High overall yield, well-established reactions. | Readily available starting material. |
| Key Disadvantages | Handling of NBS. | Two-step process, m-CPBA can be thermally sensitive. | Potential for over-reduction and dehalogenation. |
Experimental Protocols
Route 1: Halohydrin Formation from 3-methyl-1-butene
This method relies on the electrophilic addition of bromine to the alkene, forming a cyclic bromonium ion. Subsequent nucleophilic attack by water at the more substituted carbon, in accordance with Markovnikov's rule, yields the desired bromohydrin with anti stereochemistry.[1][2][3] N-Bromosuccinimide (NBS) is often used as a safer and more convenient source of electrophilic bromine compared to liquid Br₂.[3][4]
Procedure: To a stirred solution of 3-methyl-1-butene (1.0 equiv.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water at 0 °C is added N-bromosuccinimide (1.1 equiv.) in portions. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Epoxidation of 3-methyl-1-butene and Ring-Opening
This two-step route first involves the epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 3-methyl-1-butene oxide.[5] This reaction proceeds via a concerted mechanism, resulting in syn-addition of the oxygen atom. The epoxide is then subjected to acid-catalyzed ring-opening with hydrobromic acid. The protonated epoxide undergoes nucleophilic attack by the bromide ion at the sterically less hindered carbon (C1), leading to the formation of this compound.[6]
Step A: Epoxidation of 3-methyl-1-butene To a solution of 3-methyl-1-butene (1.0 equiv.) in dichloromethane at 0 °C is added m-CPBA (1.2 equiv.) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered to remove the m-chlorobenzoic acid byproduct. The filtrate is washed successively with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 3-methyl-1-butene oxide, which can often be used in the next step without further purification.
Step B: Ring-Opening of 3-methyl-1-butene oxide The crude 3-methyl-1-butene oxide from the previous step is dissolved in diethyl ether and cooled to 0 °C. A solution of 48% aqueous hydrobromic acid (1.5 equiv.) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 3 hours. The reaction is monitored by TLC. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.
Route 3: Selective Reduction of 1-bromo-3-methyl-2-butanone
This approach begins with the α-bromination of 3-methyl-2-butanone. The subsequent and crucial step is the selective reduction of the carbonyl group to a hydroxyl group without affecting the carbon-bromine bond. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for the reduction of ketones.[7][8][9] To minimize the risk of reductive dehalogenation, the reaction is typically carried out at low temperatures.[10]
Step A: Synthesis of 1-bromo-3-methyl-2-butanone 3-methyl-2-butanone (1.0 equiv.) is dissolved in anhydrous methanol and cooled to 0-5 °C. Bromine (1.0 equiv.) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for approximately 45 minutes until the red color of the bromine disappears. Water is then added, and the mixture is stirred overnight at room temperature. The product is extracted with diethyl ether, and the organic layer is washed with aqueous potassium carbonate and water, then dried over calcium chloride. The solvent is removed under reduced pressure, and the crude 1-bromo-3-methyl-2-butanone is purified by vacuum distillation.
Step B: Reduction of 1-bromo-3-methyl-2-butanone To a solution of 1-bromo-3-methyl-2-butanone (1.0 equiv.) in methanol at 0 °C is added sodium borohydride (1.1 equiv.) in small portions. The reaction is stirred at 0 °C for 2 hours, with progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is then concentrated under reduced pressure to remove the methanol, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound is purified by column chromatography.
Visualized Pathways and Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
References
- 1. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction [westfield.ma.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. google.com [google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Determining the Enantiomeric Excess of Chiral 1-bromo-3-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its pharmacological activity. This guide provides a comparative overview of the three primary analytical techniques for determining the enantiomeric excess of chiral 1-bromo-3-methylbutan-2-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral resolving or solvating agent, leading to distinct NMR signals. |
| Sample Volatility | Not a primary concern. | High volatility required; derivatization often necessary. | Not a primary concern. |
| Resolution | Generally high, baseline separation is often achievable. | Typically very high, providing excellent separation. | Varies depending on the chiral agent and analyte; signal overlap can be a challenge. |
| Analysis Time | 10 - 30 minutes per sample is common. | 5 - 20 minutes per sample is typical. | Rapid analysis (minutes) after sample preparation. |
| Sensitivity | High, suitable for trace analysis. | Very high, excellent for detecting minor enantiomers. | Generally lower than chromatographic methods. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | May require derivatization to increase volatility. | Requires addition of a chiral resolving or solvating agent. |
| Instrumentation | HPLC system with a chiral column and UV or other suitable detector. | GC system with a chiral column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer and a suitable chiral auxiliary. |
| Data Interpretation | Integration of peak areas of the two enantiomers. | Integration of peak areas of the two enantiomers. | Integration of the distinct signals of the diastereomeric complexes. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification. For bromoalcohols like this compound, direct analysis may be possible, or derivatization can be employed to enhance resolution and detection.
Experimental Protocol (General)
A direct resolution of a similar compound, (RS)-1-bromo-3-chloro-2-propanol, was attempted without success on several chiral columns. However, after derivatization to its phenoxy derivative, successful separation was achieved.[1] This suggests that for this compound, derivatization of the hydroxyl group may be advantageous.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a cyclodextrin-based column is a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. The ratio is optimized to achieve the best resolution. For example, a mobile phase of n-hexane:isopropanol (90:10 v/v) is a common starting point.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) where the analyte or its derivative absorbs.
-
Sample Preparation:
-
Direct Analysis: Dissolve a known concentration of this compound in the mobile phase.
-
Derivatization (Example with Benzoyl Chloride):
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).
-
Add benzoyl chloride dropwise at 0 °C and then allow the reaction to warm to room temperature.
-
After the reaction is complete, quench with water and extract the benzoyl ester.
-
Dry the organic layer, evaporate the solvent, and dissolve the residue in the mobile phase for HPLC analysis.
-
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for separating volatile enantiomers. Due to the polar nature of the hydroxyl group in this compound, derivatization is often necessary to increase its volatility and improve peak shape. Common derivatization reactions for alcohols include acylation to form esters.
Experimental Protocol (General)
A study on the chiral GC analysis of various chiral alcohols demonstrated that derivatization to their acetate esters, followed by separation on a modified β-cyclodextrin column, provided excellent resolution.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.
-
Chiral Column: A column coated with a modified cyclodextrin, such as a CP-Chirasil-DEX CB or a β-DEX™ 225, is often effective for separating chiral alcohol derivatives.
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 180-200 °C. The specific program will need to be optimized for the derivative of this compound.
-
Sample Preparation (Derivatization to Acetate):
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of acetic anhydride and a catalytic amount of a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC or a quick GC analysis on a non-chiral column).
-
Quench the reaction with water and extract the acetate derivative.
-
Dry the organic layer and dilute to an appropriate concentration with a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral resolving agent (CRA) or a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers. This results in the differentiation of NMR signals for the two enantiomers, allowing for their quantification by integration.
Experimental Protocol (General)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Auxiliary:
-
Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example. The alcohol is converted into diastereomeric esters, which exhibit distinct ¹H or ¹⁹F NMR signals.
-
Chiral Solvating Agent (CSA): These agents form non-covalent diastereomeric complexes with the analyte. Examples include chiral metal complexes or other chiral organic molecules that can interact with the alcohol through hydrogen bonding or other non-covalent interactions.
-
-
Solvent: A deuterated solvent in which both the analyte and the chiral auxiliary are soluble (e.g., CDCl₃, C₆D₆, CD₃CN).
-
Sample Preparation (with a Chiral Solvating Agent):
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a specific amount (often a stoichiometric equivalent or a slight excess) of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Identify a proton signal in the analyte that is well-resolved into two distinct signals (one for each diastereomeric complex). The proton attached to the chiral center (C2) or the protons of the adjacent methyl groups are good candidates.
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ and Integral₂ are the integration values of the corresponding signals for the two diastereomeric complexes.
Concluding Remarks
The choice of the optimal method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity and accuracy, and the sample throughput.
-
Chiral HPLC offers a robust and versatile approach, particularly when direct separation is possible, minimizing sample preparation.
-
Chiral GC provides excellent resolution and sensitivity but often necessitates a derivatization step.
-
NMR Spectroscopy is a rapid technique that avoids chromatographic separation but generally has lower sensitivity and may require careful selection of the chiral auxiliary and optimization of experimental conditions to achieve baseline separation of signals.
For routine analysis and high-throughput screening, Chiral HPLC and Chiral GC are often preferred. For rapid, small-scale analysis where a suitable chiral auxiliary is available, NMR can be a very efficient tool. It is always recommended to validate the chosen method using a racemic standard and, if possible, an enantiomerically enriched sample.
References
A Comparative Guide to the Reactivity of 1-Bromo-3-methylbutan-2-ol and its Chloro-Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-bromo-3-methylbutan-2-ol and 1-chloro-3-methylbutan-2-ol. The information presented herein is based on established principles of organic chemistry and is intended to guide researchers in selecting the appropriate analogue for their specific synthetic needs.
Introduction
This compound and 1-chloro-3-methylbutan-2-ol are versatile chemical intermediates used in the synthesis of a variety of organic molecules, including pharmaceuticals and other bioactive compounds. While structurally similar, the difference in the halogen substituent (bromine vs. chlorine) significantly influences their chemical reactivity, particularly in nucleophilic substitution and elimination reactions. This guide will explore these differences, providing a theoretical framework and postulated experimental data to inform your research.
Chemical Properties
A fundamental understanding of the physicochemical properties of these two molecules is essential for predicting their reactivity.
| Property | This compound | 1-Chloro-3-methylbutan-2-ol |
| Molecular Formula | C₅H₁₁BrO | C₅H₁₁ClO |
| Molecular Weight | 167.04 g/mol [1] | 122.59 g/mol [2] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Excellent | Good |
The primary difference between the two compounds lies in the halogen atom, which acts as a leaving group in many reactions. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This difference in leaving group ability is the principal determinant of the observed differences in reactivity.
Reactivity Comparison: Substitution vs. Elimination
Both this compound and its chloro-analogue can undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The bromo-compound is expected to exhibit higher reactivity in all these reaction types due to the superior leaving group ability of bromide.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the halogen atom by a nucleophile. The reaction can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).
-
Sₙ2 Reaction: This is a one-step mechanism where the nucleophile attacks the carbon bearing the halogen at the same time as the halide departs.[3] The rate of an Sₙ2 reaction is sensitive to steric hindrance. For both 1-bromo- and 1-chloro-3-methylbutan-2-ol, the halogen is on a primary carbon, which is relatively unhindered, suggesting that Sₙ2 reactions are plausible with strong nucleophiles.
-
Sₙ1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate.[3] While the initial carbocation would be primary and thus unstable, a 1,2-hydride shift could occur to form a more stable tertiary carbocation. This pathway may be favored under solvolytic conditions with a weak nucleophile.
Expected Reactivity: Due to the better leaving group ability of bromide, This compound will react faster than 1-chloro-3-methylbutan-2-ol in both Sₙ1 and Sₙ2 reactions.
Elimination Reactions
Elimination reactions result in the formation of an alkene through the removal of the halogen and a proton from an adjacent carbon. These reactions can also proceed through two main mechanisms: E1 (unimolecular) and E2 (bimolecular).
-
E2 Reaction: This is a one-step, concerted mechanism that is favored by strong, bulky bases.[4]
-
E1 Reaction: This mechanism proceeds through a carbocation intermediate, similar to the Sₙ1 reaction, and is often in competition with it.[5]
Expected Reactivity: Consistent with substitution reactions, This compound will undergo elimination reactions more readily than 1-chloro-3-methylbutan-2-ol.
Intramolecular Epoxide Formation
A key reaction for halohydrins is the intramolecular formation of an epoxide in the presence of a base. The alkoxide, formed by deprotonation of the hydroxyl group, acts as an internal nucleophile, displacing the adjacent halide in an intramolecular Sₙ2 reaction.
Expected Reactivity: Given that this is an intramolecular Sₙ2 reaction, the rate is dependent on the leaving group ability of the halide. Therefore, This compound is expected to form 2-isopropyl-oxirane more rapidly than 1-chloro-3-methylbutan-2-ol.
Experimental Protocols
To empirically determine the relative reactivities, the following experimental protocols could be employed.
Protocol 1: Comparative Sₙ2 Reaction Rate Study
Objective: To compare the rates of Sₙ2 reaction of this compound and 1-chloro-3-methylbutan-2-ol with a strong nucleophile.
Procedure:
-
Prepare equimolar solutions of this compound and 1-chloro-3-methylbutan-2-ol in a suitable aprotic solvent (e.g., acetone).
-
Prepare a solution of a strong nucleophile, such as sodium iodide, in the same solvent.
-
Initiate the reactions by mixing the substrate and nucleophile solutions at a constant temperature.
-
Monitor the progress of the reaction over time by periodically taking aliquots and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time to determine the initial reaction rates and calculate the rate constants.
Protocol 2: Comparative E2 Reaction Yield Study
Objective: To compare the product yields of the E2 elimination reaction for the two halohydrins.
Procedure:
-
React equimolar amounts of this compound and 1-chloro-3-methylbutan-2-ol with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tert-butanol).
-
Allow the reactions to proceed for a fixed amount of time under identical conditions (temperature, concentration).
-
Quench the reactions and extract the organic products.
-
Analyze the product mixture by GC-MS to identify and quantify the elimination products (e.g., 3-methyl-1-buten-2-ol).
-
Calculate the percentage yield of the elimination product for each reaction.
Predicted Experimental Data
Based on chemical principles, the following tables summarize the expected outcomes of the comparative experiments.
Table 1: Predicted Relative Reaction Rates for Sₙ2 Substitution
| Substrate | Relative Rate Constant (k_rel) |
| 1-Chloro-3-methylbutan-2-ol | 1 |
| This compound | > 1 (significantly faster) |
Table 2: Predicted Product Yields for E2 Elimination (after a fixed time)
| Substrate | Predicted Yield of 3-methyl-1-buten-2-ol (%) |
| 1-Chloro-3-methylbutan-2-ol | Lower Yield |
| This compound | Higher Yield |
Table 3: Predicted Relative Rates for Epoxide Formation
| Substrate | Relative Rate of Epoxide Formation |
| 1-Chloro-3-methylbutan-2-ol | Slower |
| This compound | Faster |
Reaction Mechanisms
The following diagrams illustrate the key reaction pathways for this compound. The mechanisms for the chloro-analogue are analogous.
Caption: Sₙ2 reaction mechanism.
Caption: Sₙ1 reaction mechanism with rearrangement.
Caption: E2 elimination reaction mechanism.
References
- 1. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-methylbutan-2-ol | C5H11ClO | CID 12823681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. [askfilo.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
No Publicly Available Data on the Biological Activity of 1-bromo-3-methylbutan-2-ol Derivatives
A comprehensive search of scientific literature and chemical databases has revealed no publicly available studies on the biological activity screening of derivatives of 1-bromo-3-methylbutan-2-ol. Despite a thorough investigation into potential antimicrobial, antifungal, cytotoxic, or other biological activities, there is a lack of published experimental data to support the creation of a comparative guide.
Our search for relevant information included queries for the synthesis and biological evaluation of esters, ethers, and other analogs of this compound. Furthermore, searches were conducted to ascertain if this compound has been utilized as an intermediate in the synthesis of known bioactive molecules. These efforts did not yield any specific publications containing the quantitative data or experimental protocols necessary to fulfill the request for a detailed comparison guide.
Consequently, it is not possible to provide a summary of quantitative data in tabular form, detail experimental methodologies, or generate visualizations of signaling pathways related to the biological activity of this compound derivatives at this time.
For researchers, scientists, and drug development professionals interested in this specific chemical scaffold, this knowledge gap may represent an opportunity for novel research. The synthesis of a library of derivatives from this compound and their subsequent screening against various biological targets could yield valuable new scientific insights.
A general workflow for such a screening process is outlined below.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the synthesis and biological activity screening of novel chemical compounds.
cost-benefit analysis of different 1-bromo-3-methylbutan-2-ol synthesis protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1-bromo-3-methylbutan-2-ol, a valuable building block in organic synthesis. The protocols are evaluated based on reagent costs, reaction yields, purity, and overall process efficiency.
This comparative guide examines two distinct synthetic pathways to this compound:
-
Protocol 1: A Two-Step Synthesis via a Ketone Intermediate. This route involves the initial α-bromination of 3-methyl-2-butanone to yield 1-bromo-3-methyl-2-butanone, followed by the selective reduction of the ketone to the desired secondary alcohol.
-
Protocol 2: Direct Halohydrin Formation from an Alkene. This method entails the one-step synthesis of this compound from 3-methyl-1-butene through a halohydrin formation reaction using N-bromosuccinimide (NBS) in an aqueous medium.
Data Summary: A Head-to-Head Comparison
The following tables provide a quantitative comparison of the two synthesis protocols, considering reagent costs, and expected product yields and purity.
Table 1: Cost Analysis of Starting Materials and Reagents
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) | Protocol |
| 3-Methyl-2-butanone | Thermo Fisher Scientific | $51.65 | 250 mL | ~$21.50 | 1 |
| Bromine | VWR | $150.00 | 500 g | ~$24.00 | 1 |
| Methanol | Fisher Chemical | $40.00 | 1 L | ~$1.62 | 1 |
| Sodium Borohydride | Sigma-Aldrich | $45.00 | 100 g | ~$17.00 | 1 |
| 3-Methyl-1-butene | Sigma-Aldrich | $65.00 | 100 g | ~$45.50 | 2 |
| N-Bromosuccinimide | Acros Organics | $50.00 | 100 g | ~$28.10 | 2 |
| Acetone | Fisher Chemical | $35.00 | 1 L | ~$2.57 | 2 |
| Water | N/A | Negligible | N/A | Negligible | 2 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Comparison of Reaction Parameters and Efficiency
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Step) |
| Starting Material | 3-Methyl-2-butanone | 3-Methyl-1-butene |
| Overall Yield | ~70-80% | ~60-70% |
| Product Purity | High (>95% after purification) | Moderate to High (may require careful purification) |
| Reaction Time | ~24-36 hours (including two steps and workups) | ~4-6 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | Bromine, Sodium Borohydride | N-Bromosuccinimide |
| Safety Considerations | Use of elemental bromine (corrosive, toxic), handling of hydride reducing agent. | Use of NBS (lachrymator). |
Experimental Protocols: Detailed Methodologies
Protocol 1: Two-Step Synthesis via a Ketone Intermediate
This protocol is divided into two main stages: the synthesis of the α-bromo ketone and its subsequent reduction.
Step 1: Synthesis of 1-bromo-3-methyl-2-butanone
This procedure is adapted from a well-established method for the α-bromination of ketones.
Materials:
-
3-Methyl-2-butanone
-
Bromine
-
Methanol
-
Diethyl ether
-
10% Aqueous Potassium Carbonate solution
-
Anhydrous Calcium Chloride
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve 3-methyl-2-butanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromine via the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 10% aqueous potassium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain crude 1-bromo-3-methyl-2-butanone.
-
Purify the crude product by vacuum distillation.
Step 2: Reduction of 1-bromo-3-methyl-2-butanone
This step utilizes a standard sodium borohydride reduction of a ketone.
Materials:
-
1-bromo-3-methyl-2-butanone
-
Sodium borohydride
-
Methanol
-
Dilute Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 1-bromo-3-methyl-2-butanone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Direct Halohydrin Formation from an Alkene
This protocol describes a one-pot synthesis of the target compound from an alkene.
Materials:
-
3-Methyl-1-butene
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Diethyl ether
-
Saturated Aqueous Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask, dissolve N-bromosuccinimide in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add 3-methyl-1-butene to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the two-step synthesis of this compound (Protocol 1).
Caption: Workflow for the one-step synthesis of this compound (Protocol 2).
Cost-Benefit Analysis and Recommendation
Protocol 1 (Two-Step Synthesis):
-
Benefits: This route generally provides a higher overall yield and a purer final product after distillation of the intermediate and subsequent purification. The starting material, 3-methyl-2-butanone, is also more affordable on a per-mole basis.
-
Drawbacks: The major drawbacks are the longer reaction time due to the two-step nature of the synthesis and the use of elemental bromine, which requires careful handling due to its corrosive and toxic nature.
Protocol 2 (One-Step Synthesis):
-
Benefits: The primary advantage of this protocol is its efficiency, being a one-step process with a significantly shorter reaction time. It also avoids the use of elemental bromine, with NBS being a safer and easier-to-handle brominating agent.
-
Drawbacks: The starting alkene, 3-methyl-1-butene, is more expensive per mole. The overall yield is typically lower, and the purification of the final product might be more challenging due to the potential for side products, necessitating column chromatography which can be time-consuming and solvent-intensive on a larger scale.
Recommendation:
For large-scale synthesis where cost and final product purity are the primary drivers, Protocol 1 is the more advantageous route despite its longer duration and the need for stringent safety precautions when handling bromine. The higher yield and lower cost of the starting material make it more economically viable for producing larger quantities of this compound.
For smaller-scale laboratory synthesis , where time and convenience are more critical, Protocol 2 offers a compelling alternative. The shorter reaction time and the use of a safer brominating agent make it a more practical choice for rapid access to the desired compound, even with a slightly lower yield and the need for chromatographic purification.
Ultimately, the choice of protocol will depend on the specific needs and priorities of the research or development project, balancing the trade-offs between cost, yield, purity, safety, and time.
A Comparative Guide to Computational Modeling of 1-Bromo-3-methylbutan-2-ol Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reaction pathways is paramount for designing efficient synthetic routes and predicting product formation. This guide provides a comparative overview of the computational modeling of reaction pathways for 1-bromo-3-methylbutan-2-ol, a molecule susceptible to competing nucleophilic substitution reactions. By leveraging computational chemistry, we can gain insights into the underlying mechanisms and predict the likely outcomes of these reactions, complementing and guiding experimental efforts.
Unraveling the Competing Reaction Pathways: S_N1 vs. S_N2
The reaction of this compound can proceed through two primary nucleophilic substitution pathways: unimolecular (S_N1) and bimolecular (S_N2). The prevalence of one pathway over the other is dictated by factors such as the stability of intermediates, the nature of the solvent, and steric hindrance.
The S_N1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group (bromide ion) to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The stability of the carbocation is a crucial factor; more substituted carbocations are more stable and thus favor the S_N1 mechanism. In the case of this compound, the initial carbocation formed would be secondary, but a 1,2-hydride shift could lead to a more stable tertiary carbocation.[1][2]
The S_N2 (Substitution Nucleophilic Bimolecular) pathway, in contrast, is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance at the reaction center. For this compound, the secondary carbon attached to the bromine presents a potential site for S_N2 attack.
Computational Chemistry Software for Reaction Modeling
A variety of software packages are available to model these reaction pathways, each with its own strengths. The choice of software often depends on the desired level of accuracy, computational cost, and the specific questions being addressed.
| Software Suite | Key Features & Strengths | Typical Applications |
| Gaussian | A widely used suite of programs for a broad range of quantum chemistry calculations. It offers a variety of density functional theory (DFT) and ab initio methods.[3] | Calculating reaction energies, transition state geometries, and reaction rates. |
| ORCA | A powerful and versatile quantum chemistry program package that is free for academic use. It is known for its efficiency and wide range of functionalities.[3] | DFT calculations, semi-empirical methods, and correlated wave function theory calculations. |
| Ansys Chemkin | Industry-leading software for modeling complex, chemically reacting systems with a focus on kinetics.[4] | Simulating reaction kinetics and predicting product distributions over time. |
| Nextmol | A platform that combines molecular modeling and artificial intelligence to accelerate the development of new molecules and formulations.[5] | Predicting chemical properties and designing new molecules with desired characteristics. |
| Simcenter | A multiscale computational chemistry software that can model systems from the quantum to the mesoscale.[6] | Predicting a wide range of physico-chemical properties of complex mixtures. |
| RMG | An automatic chemical reaction mechanism generator that constructs kinetic models from elementary reaction steps.[7] | Building comprehensive reaction networks for complex chemical systems. |
Predicted Outcomes: A Comparative Analysis
Computational models can predict the relative energies of intermediates and transition states for both S_N1 and S_N2 pathways, thereby allowing for a prediction of the major and minor products.
| Pathway | Intermediate | Key Transition State | Predicted Major Product | Predicted Minor Product(s) | Factors Favoring Pathway |
| S_N1 | Secondary carbocation, rearranging to a more stable tertiary carbocation. | Formation of the carbocation. | Product from tertiary carbocation attack. | Product from secondary carbocation attack. | Polar, protic solvents; weak nucleophiles. |
| S_N2 | None (concerted reaction). | Simultaneous nucleophilic attack and leaving group departure. | Inverted stereochemistry at the reaction center. | None. | Aprotic solvents; strong, unhindered nucleophiles. |
Experimental Protocol for Product Analysis
Validating the predictions of computational models requires robust experimental data. The following protocol outlines a general procedure for carrying out the reaction of this compound and analyzing the resulting products.
1. Reaction Setup:
-
Dissolve this compound in a suitable solvent (e.g., a polar protic solvent like ethanol to favor S_N1, or a polar aprotic solvent like acetone to favor S_N2).
-
Add the nucleophile (e.g., water for hydrolysis).
-
Stir the reaction mixture at a controlled temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
2. Workup and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reagent.
-
Extract the organic products using an appropriate solvent.
-
Wash the organic layer to remove any unreacted starting materials or byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the product mixture using column chromatography or distillation.
3. Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and connectivity of the atoms in the product molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and aid in their identification.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different products in the mixture and determine their relative ratios.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the S_N1 and S_N2 reaction pathways for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Ansys Chemkin | Chemical Kinetics Simulation Software [ansys.com]
- 5. nextmol.com [nextmol.com]
- 6. plm.sw.siemens.com [plm.sw.siemens.com]
- 7. Software – Green Research Group [greengroup.mit.edu]
Safety Operating Guide
Navigating the Disposal of 1-bromo-3-methylbutan-2-ol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-bromo-3-methylbutan-2-ol, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
In the event of a spill, immediately evacuate personnel to a safe area and remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1][2] Absorb the spill with an inert material such as sand, earth, or vermiculite, and collect it into a suitable, closed container for disposal.[3][4] Prevent the spill from entering drains or waterways.[1][3]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound must be classified as halogenated organic waste .[5][6]
Key Segregation Principles:
-
Dedicated Containers: Collect this compound waste in a designated, properly labeled, and closed container.[1][7] These containers are often color-coded (e.g., green for halogenated organics) to prevent accidental mixing.[5]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste.[5][6] This is crucial as co-mingling can complicate and increase the cost of disposal. Also, do not combine it with other waste streams such as acids, bases, or heavy metals.[5][8][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6][8] Do not use abbreviations or chemical formulas.[6] Maintain a log of the contents and their approximate quantities.[5]
| Waste Category | Container Type | Labeling Requirements | Incompatible Waste Streams |
| Halogenated Organic Waste | Tightly sealed, chemical-resistant container (e.g., plastic-coated glass bottle)[6] | "Hazardous Waste", Full Chemical Name(s)[6] | Non-halogenated organics, acids, bases, oxidizers, heavy metals[5][8][9] |
Disposal Procedures
The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[2] The most common terminal treatment for halogenated organic compounds is high-temperature incineration.[5]
Step-by-Step Disposal Protocol:
-
Collection: Collect the waste this compound in a designated and properly labeled halogenated waste container. Ensure the container is kept closed when not in use.[6][8]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[10] The storage area should be a designated satellite accumulation area (SAA).
-
Arrange for Pickup: Once the container is nearly full (e.g., three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[8]
-
Documentation: Complete all necessary waste disposal paperwork, accurately listing the contents of the container.
Note on Treatment: There are emerging technologies for the recovery of bromine from brominated waste streams, such as thermal treatment with bromine recovery from flue gasses or mechanochemical conversion.[11][12] However, these are specialized industrial processes and are not suitable for in-laboratory implementation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. iclip-terneuzen.nl [iclip-terneuzen.nl]
- 12. Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 1-Bromo-3-Methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-bromo-3-methylbutan-2-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Recommendations |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a risk of explosion or significant splashing[2][3][4]. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended for protection against alcohols and halogenated solvents[5][6]. Gloves must be inspected before use and changed immediately upon contamination[2][4]. |
| Flame-Retardant and Impervious Lab Coat | A lab coat made of Nomex® or similar flame-retardant material should be worn and fully buttoned[2][4]. | |
| Closed-toe Shoes and Long Pants | Shoes must cover the entire foot. Polyester and acrylic clothing should be avoided[4]. | |
| Respiratory Protection | Full-face Respirator | Required if exposure limits are exceeded, if irritation is experienced, or if working in an area with inadequate ventilation[2][4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and exposure.
Experimental Protocol:
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood[2].
-
Remove all potential ignition sources from the vicinity, as the substance is a combustible liquid[2][7][8][9].
-
Assemble all necessary equipment, including spark-proof tools, before handling the chemical[2][7][9].
-
Inspect all PPE for integrity before donning.
-
-
Handling:
-
Ground and bond containers and receiving equipment to prevent static discharge[8][10].
-
Dispense the chemical carefully, avoiding the formation of mists or aerosols[2][7].
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and direct sunlight[7][8].
-
Avoid contact with skin and eyes[2][7]. In case of accidental contact, immediately follow the first-aid measures outlined below.
-
-
Post-Handling:
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist[2].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2][7].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[7].
-
Adhere to all local, state, and federal regulations for hazardous waste disposal[2][7].
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 6. hsa.ie [hsa.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
